FAM-SAMS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C74H131N29O18S2 |
|---|---|
Peso molecular |
1779.2 g/mol |
Nombre IUPAC |
2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87) |
Clave InChI |
YJAHUEAICBOBTC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Illuminating Cellular Energetics and Metabolism: A Technical Guide to FAM-SAMS and Fluorescent Probes in Kinase and Methyltransferase Research
For Immediate Release
This technical guide provides an in-depth exploration of FAM-SAMS and the broader application of fluorescent probes in the study of cellular signaling pathways, with a particular focus on AMP-activated protein kinase (AMPK) and S-adenosylmethionine (SAM). This document is intended for researchers, scientists, and drug development professionals engaged in understanding and targeting key metabolic and signaling nodes within the cell.
This compound: A Fluorescent Peptide Substrate for Probing AMPK Activity
This compound is a synthetic peptide substrate for AMP-activated protein kinase (AMPK) that is labeled with 5-carboxyfluorescein (B1664652) (FAM), a widely used green fluorescent dye. The SAMS peptide sequence is derived from acetyl-CoA carboxylase, a key downstream target of AMPK.[1][2] This tool is primarily utilized in in vitro kinase assays to quantify the enzymatic activity of AMPK.
The principle of the assay is based on the transfer of a phosphate (B84403) group from ATP to the SAMS peptide by AMPK. The resulting phosphorylated peptide can then be separated from the unphosphorylated substrate and quantified. While traditional methods often rely on the use of radioactive isotopes like ³²P-ATP, fluorescently labeled substrates such as this compound offer a non-radioactive alternative for measuring kinase activity. These assays can be adapted to various formats, including fluorescence polarization (FP) and those requiring separation of substrate and product followed by fluorescence intensity measurement.
Experimental Protocol: In Vitro AMPK Kinase Assay using a Fluorescent Readout
The following is a generalized protocol for an in vitro AMPK kinase assay. Specific conditions, such as buffer components and incubation times, may require optimization depending on the source and purity of the AMPK enzyme.
Materials:
-
Purified, active AMPK enzyme
-
This compound peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[1]
-
Magnesium chloride (MgCl₂)
-
Stop solution (e.g., EDTA)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound peptide in the kinase reaction buffer.
-
Prepare a stock solution of ATP and MgCl₂.
-
In a microplate, add the this compound peptide solution to each well.
-
To initiate the kinase reaction, add the purified AMPK enzyme to the wells.
-
Immediately add the ATP/MgCl₂ solution to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Measure the fluorescence polarization or intensity using a microplate reader. The change in fluorescence is proportional to the amount of phosphorylated this compound peptide, and thus to the AMPK activity.
Quantitative Data for AMPK Assays
The following table summarizes key quantitative parameters for AMPK activity assays using the SAMS peptide. These values are essential for designing and interpreting kinase inhibition and activation studies.
| Parameter | Value | Substrate | Notes |
| Km for ATP | 25.27 µM | ATP | Determined using an ELISA-based method with recombinant AMPK α1β1γ1.[3] |
| Km for SAMS peptide | 15.68 µM | SAMS peptide | Determined using an ELISA-based method with recombinant AMPK α1β1γ1.[3] |
| Km for HMG peptide | Higher Affinity | HMG peptide | Human and rat AMPK show a higher affinity for a peptide derived from HMG-CoA reductase compared to the SAMS peptide.[2] |
Experimental Workflow for AMPK Activity Assay
Fluorescent Biosensors for Real-Time Monitoring of S-adenosylmethionine (SAM)
S-adenosylmethionine (SAM) is a universal methyl group donor, essential for the methylation of DNA, RNA, proteins, and lipids.[4] Dysregulation of SAM metabolism is implicated in numerous diseases, including cancer. Genetically encoded fluorescent biosensors have emerged as powerful tools to study the spatiotemporal dynamics of SAM in living cells.[5][6][7][8]
These sensors are typically composed of a SAM-binding domain, often an RNA aptamer, linked to a fluorescent reporter, such as a fluorogenic RNA like Spinach or Broccoli, or a fluorescent protein.[6][7] Upon SAM binding, the sensor undergoes a conformational change that leads to an increase in fluorescence, allowing for real-time visualization of changes in intracellular SAM concentrations.
Experimental Protocol: Live-Cell Imaging of SAM Dynamics
The following protocol outlines the general steps for using a genetically encoded RNA-based SAM biosensor in mammalian cells.
Materials:
-
Plasmid DNA encoding the SAM biosensor
-
Mammalian cell line of interest (e.g., HEK293T)
-
Cell culture medium and reagents
-
Transfection reagent
-
Fluorogenic dye (e.g., OBI for Red Broccoli-based sensors)[6]
-
Fluorescence microscope equipped with an environmental chamber
Procedure:
-
Seed mammalian cells on a glass-bottom dish suitable for microscopy.
-
Transfect the cells with the plasmid DNA encoding the SAM biosensor using a suitable transfection reagent.
-
Allow for sensor expression for 24-48 hours.
-
Prior to imaging, replace the cell culture medium with imaging medium containing the appropriate fluorogenic dye.
-
Mount the dish on the fluorescence microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire baseline fluorescence images.
-
To study SAM dynamics, treat the cells with compounds that modulate SAM metabolism (e.g., methionine, a SAM precursor, or a SAM synthesis inhibitor like cycloleucine).
-
Acquire time-lapse fluorescence images to monitor the changes in intracellular SAM levels.
Characteristics of Fluorescent SAM Biosensors
| Sensor Type | Reporter | Target | Key Features |
| RNA-based | Red Broccoli with OBI fluorophore | SAM | Red fluorescent, enabling imaging in cells with low red background fluorescence.[6][7] |
| RNA-based | Spinach with DFHBI fluorophore | SAM | Green fluorescent, one of the earlier developed RNA-based sensors.[9] |
| Fluorescence Polarization | Cy5-labeled SAM analog | SAM-I Riboswitch | Used for in vitro high-throughput screening of compounds targeting SAM-I riboswitches.[10] |
Logical Flow for Live-Cell SAM Sensing
Core Signaling Pathways
The AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis.[11][12][13] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[11][12] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[11][12]
S-adenosylmethionine (SAM) Metabolism
SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[14] It serves as the primary methyl donor for a vast array of methylation reactions. Following methyl group transfer, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine and subsequently glutathione, a major cellular antioxidant.[4][15]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. amsbio.com [amsbio.com]
- 5. Imaging S-Adenosyl Methionine Dynamics in Living Cells Using an RNA-Based Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imaging Intracellular SAM dynamics in Live Mammalian Cells with a Genetically Encoded Red Fluorescent RNA-based Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-guided design of fluorescent S-adenosylmethionine analogs for a high-throughput screen to target SAM-I riboswitch RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. sinobiological.com [sinobiological.com]
- 13. anygenes.com [anygenes.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
FAM-SAMS Peptide as a Substrate for AMPK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the FAM (Carboxyfluorescein)-labeled SAMS peptide as a substrate for AMP-activated protein kinase (AMPK). It is designed to furnish researchers, scientists, and drug development professionals with the essential information required to effectively utilize this tool in kinase activity assays, inhibitor screening, and pathway analysis. This document details the underlying principles, experimental protocols, and quantitative data associated with the FAM-SAMS peptide, alongside visualizations of key biological and experimental processes.
Introduction to AMPK and the SAMS Peptide
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[4][5] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as low glucose, hypoxia, and ischemia. Upon activation, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).
The SAMS peptide is a synthetic substrate specifically designed for measuring AMPK activity. Its sequence, HMRSAMSGLHLVKRR , is derived from the site on acetyl-CoA carboxylase (ACC) that is specifically phosphorylated by AMPK. A key modification in the SAMS peptide is the substitution of a serine residue with an alanine (B10760859) to eliminate a potential phosphorylation site for protein kinase A (PKA), thereby increasing its specificity for AMPK.
The addition of a 5-carboxyfluorescein (B1664652) (FAM) label to the N-terminus of the SAMS peptide (this compound) enables the development of continuous, fluorescence-based assays for AMPK activity, offering a non-radioactive alternative to traditional methods.
The AMPK Signaling Pathway
The activation of AMPK is a critical event in cellular energy sensing, triggering a cascade of downstream events to maintain metabolic balance.
Quantitative Data for this compound in AMPK Assays
Table 1: Kinetic Parameters for SAMS Peptide and ATP in AMPK Assays
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| SAMS Peptide | Recombinant AMPK α1β1γ1 | 15.68 | Not Reported | |
| ATP | Recombinant AMPK α1β1γ1 | 25.27 | Not Reported |
Table 2: Performance Metrics of Fluorescence-Based AMPK Assays
| Assay Type | Peptide Substrate | Z'-factor | Dynamic Range | Reference |
| Fluorescence Polarization | Generic Fluorescein-labeled Peptide | > 0.6 | Not Reported | |
| TR-FRET | Fluorescein-labeled CREBtide | Not Reported | Not Reported | |
| CHEF-based | Omnia™ S/T23 Peptide | Not Reported | Not Reported |
Experimental Protocols
General Workflow for a Fluorescence-Based AMPK Assay
The general workflow for a typical in vitro AMPK kinase assay using a FAM-labeled SAMS peptide involves the incubation of the enzyme with its substrates and the subsequent detection of the phosphorylated product.
Detailed Protocol for a Fluorescence Polarization (FP) Based AMPK Assay
This protocol provides a general framework for performing an AMPK activity assay using the this compound peptide and fluorescence polarization detection. Optimization of concentrations and incubation times may be necessary depending on the specific AMPK isoform and experimental conditions.
Materials:
-
Active AMPK enzyme
-
This compound peptide stock solution (e.g., 1 mM in DMSO)
-
ATP stock solution (e.g., 10 mM in water)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
A microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of this compound peptide in kinase assay buffer. The final concentration in the assay is typically in the low micromolar range.
-
Prepare a working solution of ATP in kinase assay buffer. The final concentration should be at or near the Km for ATP.
-
Prepare a serial dilution of the test compound (inhibitor or activator) in kinase assay buffer.
-
-
Set up the Kinase Reaction:
-
Add a small volume (e.g., 5 µL) of the test compound or vehicle control to the wells of the microplate.
-
Add the AMPK enzyme solution (e.g., 5 µL) to each well.
-
Initiate the reaction by adding a mixture of this compound peptide and ATP (e.g., 10 µL) to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is proportional to the amount of phosphorylated this compound peptide.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The this compound peptide is a robust and specific substrate for measuring AMPK activity in a high-throughput, fluorescence-based format. Its design, based on a natural AMPK phosphorylation site with enhanced specificity, makes it an invaluable tool for researchers in academia and industry. The availability of non-radioactive assay formats, such as fluorescence polarization, simplifies the process of screening for AMPK modulators and dissecting the intricacies of the AMPK signaling pathway. This guide provides the foundational knowledge and protocols to effectively integrate the this compound peptide into your research workflows for advancing our understanding of metabolic regulation and developing novel therapeutics.
References
- 1. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
understanding the mechanism of FAM-SAMS in kinase assays
An In-depth Technical Guide to FAM-SAMS Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the this compound kinase assay, a powerful tool for measuring the activity of AMP-activated protein kinase (AMPK). We will delve into the core mechanism, provide detailed experimental protocols, summarize key quantitative data, and visualize the underlying biochemical processes.
Core Components of the Assay
The this compound assay relies on three critical components: the AMPK enzyme, a specific peptide substrate (SAMS), and a fluorescent label (FAM).
-
The Kinase: AMP-activated Protein Kinase (AMPK) AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[1][2] When cellular ATP levels are low, AMPK is activated and initiates signaling cascades that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1][3]
-
The Substrate: SAMS Peptide The SAMS peptide is a synthetic substrate specifically designed for AMPK. Its sequence, HMRSAMSGLHLVKRR , is derived from the site around Serine 79 on acetyl-CoA carboxylase, a natural substrate of AMPK. Modifications to the sequence, such as replacing a potential PKA phosphorylation site with alanine, make the SAMS peptide highly specific and sensitive for AMPK, providing a reliable method for assaying its activity.
-
The Fluorophore: 5-FAM (5-Carboxyfluorescein) 5-FAM is a widely used fluorescent dye that is covalently attached to the N-terminus of the SAMS peptide. It exhibits stable fluorescence with excitation and emission maxima suitable for standard detection equipment. This fluorescent tag is the key to enabling a non-radioactive, real-time readout of kinase activity.
The Assay Mechanism
The fundamental principle of the this compound assay is the detection of a change in fluorescence upon phosphorylation of the SAMS peptide by AMPK.
The process is as follows:
-
Enzymatic Reaction: In the presence of ATP and magnesium, active AMPK catalyzes the transfer of the gamma-phosphate from ATP to a specific serine residue within the SAMS peptide.
-
Fluorescence Change: The addition of a negatively charged phosphate (B84403) group to the peptide alters the local microenvironment of the attached FAM fluorophore. This change in the chemical environment leads to a detectable increase in the fluorescence intensity of the FAM dye.
-
Signal Detection: The increase in fluorescence is directly proportional to the amount of phosphorylated SAMS peptide, and therefore, to the activity of the AMPK enzyme. This signal can be measured over time using a fluorescence plate reader to determine the reaction rate.
The diagram below illustrates the core mechanism of the this compound kinase assay.
Quantitative Data Summary
Accurate and reproducible results depend on using optimized concentrations and understanding the kinetic parameters of the assay. The table below summarizes key quantitative data gathered from various studies.
| Parameter | Value | Source(s) |
| SAMS Peptide Sequence | HMRSAMSGLHLVKRR | |
| This compound Sequence | {5-FAM}-HMRSAMSGLHLVKRR | |
| FAM Excitation Max | ~494 nm | N/A |
| FAM Emission Max | ~521 nm | N/A |
| Km for SAMS Peptide | ~27-110 µM | |
| Km for ATP | ~26-202 µM | |
| Vmax for SAMS Peptide | ~1.47 nmol/min/mg | |
| Typical SAMS Conc. | 20 - 200 µM | |
| Typical ATP Conc. | 100 - 500 µM | |
| Typical AMP Conc. | 150 - 300 µM | |
| Typical MgCl2 Conc. | 5 - 12 mM |
Experimental Protocols
This section provides a generalized methodology for performing a this compound kinase assay in a microplate format. Optimization is recommended for specific experimental conditions.
A. Reagents and Buffers
-
Kinase Assay Buffer (1X): 25-40 mM HEPES (pH 7.4), 5-12 mM MgCl₂, 0.2 mM AMP, 0.8 mM DTT, 80 mM NaCl, 8% glycerol.
-
This compound Substrate: Stock solution (e.g., 1 mM) in water or assay buffer. Final assay concentration typically 50-200 µM.
-
ATP: Stock solution (e.g., 10 mM) in water. Final assay concentration typically 100-200 µM.
-
AMPK Enzyme: Purified, active AMPK diluted in kinase assay buffer. The optimal concentration should be determined empirically (e.g., 10-20 nM).
-
Stop Solution (Optional): 100 mM EDTA to chelate Mg²⁺ and stop the reaction.
B. Experimental Workflow
The following workflow outlines the key steps for setting up and running the assay.
C. Detailed Procedure
-
Prepare Master Mix: For the desired number of reactions, prepare a master mix containing the Kinase Assay Buffer and this compound substrate.
-
Add Kinase: Add the appropriate volume of diluted AMPK enzyme (or vehicle for no-enzyme controls) to the master mix.
-
Dispense to Plate: Aliquot the reaction mixture into the wells of a microplate (e.g., a black, 384-well plate).
-
Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes to ensure thermal equilibrium.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Mix briefly.
-
Read Fluorescence: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30-60 minutes) using the appropriate excitation and emission wavelengths for FAM.
-
Data Analysis: For each well, plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve. Compare the slopes of experimental wells to controls to determine specific AMPK activity.
Context: The AMPK Signaling Pathway
The this compound assay measures the direct activity of the AMPK enzyme. This activity is regulated by complex upstream signaling pathways within the cell. Understanding this context is vital for interpreting results from cellular or tissue-based studies.
AMPK is activated by upstream kinases, primarily LKB1 and CaMKK2 , which phosphorylate a key threonine residue (Thr172) on the AMPK catalytic subunit. This activation is triggered by cellular stresses that increase the AMP:ATP ratio. Once active, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis.
The diagram below shows a simplified representation of the AMPK activation pathway.
References
The Use of FAM-SAMS in the Exploration of AMPK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in the regulation of cellular energy homeostasis, making it a key target in the development of therapeutics for metabolic diseases, cancer, and other conditions. The study of its signaling pathways and the screening for its modulators require robust and sensitive assay methodologies. This guide provides an in-depth overview of the use of the fluorescently labeled peptide substrate, FAM-SAMS, for the investigation of AMPK activity. The this compound peptide, derived from the well-established SAMS peptide substrate, offers a non-radioactive, sensitive, and high-throughput-compatible method for measuring AMPK-mediated phosphorylation through techniques such as fluorescence polarization (FP).
The AMPK Signaling Pathway
AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. The upstream kinase LKB1 is a primary activator of AMPK, phosphorylating the α subunit at threonine 172. Other upstream kinases, such as CaMKKβ and TAK1, can also activate AMPK in response to different cellular signals. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic pathways (e.g., fatty acid and cholesterol synthesis) and promoting catabolic pathways (e.g., fatty acid oxidation and glycolysis).
The this compound Substrate
The SAMS peptide is a well-characterized substrate for AMPK, derived from the sequence of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK. This compound is a synthetic version of this peptide that is labeled with a 5-carboxyfluorescein (B1664652) (FAM) dye. This fluorescent label allows for the detection of the peptide and changes in its properties upon phosphorylation by AMPK, forming the basis of various fluorescence-based assays.
Experimental Protocols
This compound Fluorescence Polarization (FP) Assay for AMPK Activity
This protocol describes a homogenous, fluorescence polarization-based assay to measure the activity of AMPK using the this compound peptide. The principle of the assay is that the small, fluorescently labeled this compound peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by AMPK, the resulting phospho-peptide can be bound by a larger antibody specific to the phosphorylated sequence. This binding results in a much larger complex that tumbles more slowly, leading to an increase in fluorescence polarization.
Materials:
-
Purified, active AMPK enzyme
-
This compound peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Phospho-SAMS antibody
-
Fluorescence polarization plate reader (Excitation: 485 nm, Emission: 530 nm)
-
384-well, low-volume, black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of AMPK enzyme in assay buffer.
-
Prepare a 2X stock solution of this compound peptide and ATP in assay buffer.
-
Prepare a stock solution of the compound to be tested (e.g., potential inhibitor or activator) in a suitable solvent (e.g., DMSO) and then dilute to a 4X working concentration in assay buffer.
-
Prepare a 2X stock solution of the phospho-SAMS antibody in assay buffer.
-
-
Assay Protocol:
-
To each well of the 384-well plate, add 5 µL of the 4X compound solution. For controls, add 5 µL of assay buffer with the same concentration of solvent.
-
Add 5 µL of the 2X AMPK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X this compound/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the 2X phospho-SAMS antibody solution.
-
Incubate the plate at room temperature for 30 minutes to allow for antibody binding.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
The change in fluorescence polarization (ΔmP) is calculated by subtracting the mP value of the negative control (no enzyme) from the mP value of the sample. For inhibitor studies, IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Parameter | Value | Reference |
| Assay Quality | ||
| Z'-Factor | 0.55 | [1] |
| Inhibitor Potency | ||
| Compound C IC₅₀ | 1.2 µM | [1] |
Note: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered to be an excellent assay.
Conclusion
The this compound peptide substrate, in conjunction with fluorescence polarization and other fluorescence-based detection methods, provides a powerful tool for the study of AMPK signaling and the discovery of novel AMPK modulators. The non-radioactive, homogenous format of the assay is well-suited for high-throughput screening, enabling the rapid identification and characterization of potential therapeutic agents targeting the AMPK pathway. The detailed protocols and workflow presented in this guide offer a framework for researchers to implement this technology in their own laboratories.
References
An In-depth Technical Guide to 5-FAM Labeled SAMS Peptide: Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties and applications of 5-FAM labeled SAMS peptide, a key reagent in the study of cellular energy metabolism. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this tool in their experimental workflows.
Core Properties of 5-FAM Labeled SAMS Peptide
The 5-FAM labeled SAMS peptide is a synthetic peptide specifically designed as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] The peptide's sequence, HMRSAMSGLHLVKRR, is derived from acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[3][6][7] The addition of a 5-Carboxyfluorescein (5-FAM) fluorescent label allows for non-radioactive detection and quantification of kinase activity.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the 5-FAM labeled SAMS peptide and the 5-FAM fluorophore.
| Property | Value | References |
| Full Peptide Sequence | 5-FAM-HMRSAMSGLHLVKRR | [6][7] |
| Molecular Weight | ~2137.6 g/mol | [6][7][9] |
| Molecular Formula | C95H141N29O24S2 | [7][9] |
| Purity (typical) | ≥95% (by HPLC) | [7][9] |
| Solubility | Soluble in water and aqueous buffers | [3] |
| Storage Conditions | Lyophilized at -20°C, protected from light | [7] |
Table 1: Core Properties of 5-FAM Labeled SAMS Peptide
| Property | Value | References |
| Excitation Maximum (λex) | 490 - 495 nm | [6][7][10][11] |
| Emission Maximum (λem) | 514 - 522 nm | [6][7][10][11] |
| Extinction Coefficient | ~75,000 - 83,000 M⁻¹cm⁻¹ | [12][13][14] |
| Quantum Yield (Φ) | ~0.9 | [13][15] |
Table 2: Spectroscopic Properties of the 5-FAM Fluorophore
AMPK Signaling Pathway
AMPK is a critical sensor of cellular energy status. It is activated by an increase in the AMP:ATP ratio, which can be triggered by various metabolic stresses such as glucose deprivation, hypoxia, and exercise.[3][10] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3][10]
Caption: AMPK Signaling Pathway Overview.
Experimental Protocols
The 5-FAM labeled SAMS peptide is primarily used in in vitro kinase assays to measure the activity of AMPK. Below are detailed methodologies for two common assay formats.
Fluorescence-Based Kinase Activity Assay
This protocol describes a homogenous, fluorescence-based assay to measure AMPK activity.
Materials:
-
5-FAM labeled SAMS peptide
-
Recombinant active AMPK enzyme
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Assay plates (black, low-volume 96- or 384-well)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
-
Stop solution (e.g., EDTA to chelate Mg2+)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 5-FAM labeled SAMS peptide in kinase reaction buffer.
-
Prepare a stock solution of ATP in kinase reaction buffer.
-
Dilute the active AMPK enzyme to the desired concentration in kinase reaction buffer immediately before use. Keep on ice.
-
-
Assay Setup:
-
In each well of the assay plate, add the components in the following order:
-
Kinase reaction buffer
-
5-FAM labeled SAMS peptide (final concentration typically 10-50 µM)
-
Test compound or vehicle control
-
AMPK enzyme
-
-
Include negative control wells without the enzyme to determine background fluorescence.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding the stop solution.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for 5-FAM.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls) from all other readings.
-
AMPK activity is proportional to the increase in fluorescence resulting from the phosphorylation of the SAMS peptide.
-
Caption: Fluorescence-Based Kinase Assay Workflow.
Radiometric Kinase Assay using P81 Phosphocellulose Paper
This protocol outlines the traditional method for measuring kinase activity using radiolabeled ATP.
Materials:
-
Unlabeled SAMS peptide
-
Recombinant active AMPK enzyme
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix:
-
In a microcentrifuge tube, prepare a master mix containing kinase reaction buffer, unlabeled SAMS peptide, and the test compound or vehicle.
-
-
Initiate Reaction:
-
Add active AMPK enzyme to the reaction mix.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for 10-30 minutes.
-
-
Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
-
Washing:
-
Immediately place the P81 paper squares in a beaker containing 0.75% phosphoric acid.
-
Wash the paper squares three times with gentle agitation in fresh 0.75% phosphoric acid for 5-10 minutes each. This step removes unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to facilitate drying.
-
-
Drying and Counting:
-
Allow the P81 paper squares to air dry completely.
-
Place each dry paper square into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Include a no-enzyme control to determine the background CPM.
-
Subtract the background CPM from the sample CPM to determine the amount of ³²P incorporated into the SAMS peptide, which is directly proportional to AMPK activity.
-
Conclusion
The 5-FAM labeled SAMS peptide is a versatile and powerful tool for the investigation of AMPK activity and the screening of potential modulators of this critical metabolic pathway. The choice between fluorescence-based and radiometric assays will depend on the specific experimental needs, available equipment, and safety considerations. The detailed information and protocols provided in this guide aim to facilitate the successful application of this reagent in diverse research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential upstream regulators and downstream targets of AMP-activated kinase signaling during oocyte maturation in a marine worm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A pull-down assay for 5' AMP-activated protein kinase activity using the GST-fused protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescent Probes for AMPK Activity
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of fluorescent probes designed to monitor the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. We will delve into the core mechanisms of these probes, present comparative quantitative data, detail experimental protocols, and visualize key concepts and pathways.
Introduction to AMPK: The Cellular Energy Sensor
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master sensor of cellular energy status.[1][2][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[4][5] AMPK is activated in response to various stresses that deplete cellular ATP, such as low glucose, hypoxia, ischemia, and heat shock.[4][5] The activation of AMPK is triggered by rising AMP or ADP levels, which bind to the γ subunit.[1][6] This binding leads to a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, primarily LKB1 and Ca2+/calmodulin-dependent protein kinase kinase-beta (CaMKKβ).[4][7]
Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic, ATP-consuming processes (e.g., protein, lipid, and glycogen (B147801) synthesis).[2][4][5] Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[4][5] The development of robust tools to monitor AMPK activity in real-time is therefore crucial for both basic research and drug discovery.
Types of Fluorescent Probes for AMPK Activity
Fluorescent probes for AMPK activity can be broadly categorized into two main classes: genetically encoded biosensors for live-cell imaging and fluorescent assays designed for in vitro high-throughput screening.
Genetically Encoded FRET Biosensors
Genetically encoded biosensors, typically based on Förster Resonance Energy Transfer (FRET), allow for the real-time visualization of AMPK activity dynamics within living cells.[8][9][10] These sensors are powerful tools for understanding the spatiotemporal regulation of AMPK signaling.[7][9]
-
Phosphorylation-Based Sensors (e.g., AMPKAR): These sensors consist of a FRET pair of fluorescent proteins (e.g., eCFP and a YFP variant) flanking an AMPK-specific substrate peptide and a phospho-amino acid binding domain (PABD), such as an FHA1 domain.[7][11] When AMPK phosphorylates the substrate peptide, the PABD binds to the phosphorylated site, inducing a conformational change that brings the FRET pair closer, resulting in an increased FRET signal.[7][11] The AMPKAR (AMPK Activity Reporter) series is a well-established example of this design.[7][12]
-
Conformation-Based Sensors (e.g., AMPfret): This newer class of sensors utilizes the entire AMPK heterotrimer itself as the core sensing unit.[11] Fluorescent proteins are fused to specific subunits of the AMPK complex.[11] The natural conformational change that AMPK undergoes upon binding of AMP or ADP is then translated into a change in FRET efficiency between the attached fluorophores.[11][13][14] This design directly reports on the allosteric activation state of the kinase.[11][14]
In Vitro Fluorescent Assays
For drug discovery and biochemical characterization, several homogenous fluorescent assays have been developed to identify and characterize small-molecule modulators of AMPK.[15][16][17]
-
Time-Resolved FRET (TR-FRET) Assays: These assays measure the phosphorylation of a fluorescein-labeled peptide substrate by AMPK. The product is then detected by a terbium-labeled phosphospecific antibody, bringing the terbium and fluorescein (B123965) into close proximity and generating a TR-FRET signal.[3][15][18]
-
Proteolysis-Based FRET Assays: In this format, a peptide substrate is labeled with a FRET pair. The unphosphorylated peptide is sensitive to proteolysis, which separates the FRET pair and abolishes the signal. Upon phosphorylation by AMPK, the peptide becomes resistant to the protease, preserving the FRET signal.[15][18]
-
Fluorogenic Sox-Based Assays (CHEF): This method uses a peptide substrate containing a non-natural, fluorogenic amino acid called Sox. Phosphorylation of a nearby residue allows a metal ion (Mg2+) to bridge the phosphate (B84403) and the Sox residue, causing a significant increase in fluorescence.[15][18]
Below is a diagram illustrating the classification of these fluorescent probes.
Caption: Classification of fluorescent probes for measuring AMPK activity.
The AMPK Signaling Pathway
Understanding the mechanism of these probes requires a foundational knowledge of the AMPK signaling cascade. Cellular stress leads to an increased AMP:ATP or ADP:ATP ratio, which is the primary activation signal. Upstream kinases then phosphorylate AMPK, which in turn phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.
Caption: The core AMPK signaling pathway from upstream activators to downstream effects.
Quantitative Data and Probe Comparison
The selection of a probe often depends on its specific performance characteristics. While detailed quantitative data can be context-dependent, this table summarizes key reported metrics for prominent AMPK probes and assays.
| Probe/Assay Type | Specific Probe/Compound | Key Metric(s) | Reported Value/Observation | Reference(s) |
| Genetically Encoded | AMPKAR | FRET Change | Responds to stimuli known to induce energy stress (e.g., 2-DG, ionomycin). | [7] |
| AMPKAR-T/A Mutant | FRET Change | No response to stimuli, confirming specificity for the target phosphorylation site. | [7] | |
| AMPKAR-EV | Sensitivity | Described as a "highly sensitive" FRET biosensor for in vivo applications. | [19] | |
| AMPfret | Ligand Binding | Reports on the binding of AMP and ADP; signal is competed by ATP. | [13] | |
| AMPfret | Mechanism | Directly translates the allosteric conformational switch of AMPK into a FRET signal. | [11][14] | |
| In Vitro Assays | Small-Molecule Activator | A-769662 | EC₅₀ of ~800 nM for recombinant AMPK (α₁β₁γ₁). | [15] |
| Small-Molecule Inhibitor | Compound C | IC₅₀ of ~109 nM against rat liver AMPK; shows slight specificity for the α₂β₁γ₁ isoform. | [15] | |
| Displacement Assay | MANT-ADP | Fluorescence increases upon binding to AMPK, allowing for competitive displacement assays. | [20] |
Experimental Protocols
This section provides a generalized methodology for using a genetically encoded FRET-based biosensor like AMPKAR to monitor AMPK activity in cultured mammalian cells.
General Experimental Workflow
The overall process involves introducing the biosensor into cells, stimulating AMPK activity, and capturing the resulting FRET signal change via fluorescence microscopy.
Caption: A typical experimental workflow for monitoring AMPK activity using a FRET biosensor.
Detailed Methodology
A. Materials:
-
Mammalian cell line of interest (e.g., HeLa, COS-7, U2OS).[7]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Plasmid DNA for the AMPK FRET biosensor (e.g., AMPKAR).
-
Transfection reagent (e.g., Lipofectamine).
-
Glass-bottom imaging dishes.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
AMPK activators (e.g., AICAR, metformin, 2-deoxyglucose) or inhibitors (e.g., Compound C).
-
Widefield or confocal fluorescence microscope equipped with filters for CFP (e.g., 430nm excitation, 470nm emission) and FRET (e.g., 430nm excitation, 535nm emission).
B. Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfect the cells with the biosensor plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the biosensor.
-
-
Live-Cell Imaging:
-
On the day of the experiment, gently wash the cells twice with pre-warmed imaging buffer to remove the culture medium. Add fresh imaging buffer to the dish.
-
Mount the dish on the microscope stage, which should be equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Identify cells expressing the biosensor. A healthy cell will show diffuse fluorescence throughout the cytoplasm and/or nucleus, depending on the localization signals engineered into the sensor.
-
Acquire baseline images in both the CFP and FRET channels for 5-10 minutes to establish a stable baseline FRET ratio.
-
Introduce the AMPK-modulating compound by carefully adding it to the imaging dish.
-
Immediately begin time-lapse imaging, capturing images in both channels at regular intervals (e.g., every 30-60 seconds) for the desired duration of the experiment.
-
C. Data Analysis:
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to process the acquired images.
-
For each time point, perform background subtraction on both the CFP and FRET channel images.
-
Select regions of interest (ROIs) within individual cells to measure the mean fluorescence intensity.
-
-
FRET Ratio Calculation:
-
Calculate the emission ratio (FRET/CFP) for each cell at each time point.
-
Normalize the ratio data to the baseline period before stimulation. This is typically done by dividing the ratio at each time point (R) by the average baseline ratio (R₀), yielding a ΔR/R₀ value.
-
Plot the normalized FRET ratio over time to visualize the dynamics of AMPK activation. An increase in the FRET/CFP ratio for a sensor like AMPKAR corresponds to an increase in AMPK activity.
-
Conclusion and Future Outlook
Fluorescent probes have become indispensable tools for dissecting the complex regulation and function of AMPK. Genetically encoded biosensors like AMPKAR and AMPfret provide unparalleled insight into the spatiotemporal dynamics of AMPK signaling in living systems, from subcellular compartments to whole organisms.[9][11][19] In parallel, high-throughput fluorescent assays are accelerating the discovery of novel small-molecule modulators with therapeutic potential.[15][16]
Future advancements will likely focus on developing probes with improved properties, such as larger dynamic ranges, faster response kinetics, and red-shifted fluorophores to minimize phototoxicity and allow for deeper tissue imaging.[11] The continued application of these sophisticated tools will undoubtedly deepen our understanding of cellular metabolism and pave the way for new treatments for a host of metabolic diseases.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. A Fluorescent Reporter of AMPK activity and Cellular Energy Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically Encoded Fluorescent Biosensors to Explore AMPK Signaling and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Application of Genetically Encoded Sensors and Impeders of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Application of Genetically Encoded Sensors and Impeders of AMPK | Springer Nature Experiments [experiments.springernature.com]
- 11. portlandpress.com [portlandpress.com]
- 12. AMPKAR - AMPK Fluorescent Biosensor Details [biosensordb.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. FRET-Based Sensor for Measuring Adenine Nucleotide Binding to AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) [benthamopenarchives.com]
- 17. Homogenous fluorescent assays for characterizing small-molecule activators of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Highly Sensitive FRET Biosensor for AMPK Exhibits Heterogeneous AMPK Responses among Cells and Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
FAM-SAMS: A Technical Guide to Studying Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, understanding the regulation of key energy-sensing pathways is paramount for deciphering disease mechanisms and developing novel therapeutics. One such pivotal regulator is the AMP-activated protein kinase (AMPK), a heterotrimeric enzyme that acts as a cellular energy gauge, maintaining metabolic homeostasis. To probe the activity of AMPK and its response to various stimuli, researchers require robust and sensitive tools. This technical guide details the application of FAM-SAMS, a fluorescently-labeled peptide substrate, as a powerful tool for the in vitro study of AMPK activity and the broader implications for cellular metabolism research.
This compound is a synthetic peptide derived from the well-established SAMS (SAMS peptide) substrate, which mimics a phosphorylation site for AMPK. The covalent attachment of a fluorescein (B123965) (5-FAM) molecule to the SAMS peptide allows for the sensitive detection of AMPK-mediated phosphorylation through fluorescence-based methodologies, primarily Fluorescence Polarization (FP). This guide will provide an in-depth overview of the underlying principles, detailed experimental protocols, quantitative data analysis, and the visualization of the relevant signaling pathways.
Core Principles of this compound in AMPK Assays
The utility of this compound in studying AMPK activity hinges on the principle of fluorescence polarization. In solution, the small this compound peptide tumbles rapidly, resulting in a low fluorescence polarization value when excited with polarized light. Upon phosphorylation by active AMPK, the resulting phospho-FAM-SAMS peptide can be specifically bound by a larger antibody that recognizes the phosphorylated motif. This binding event dramatically increases the effective molecular size of the fluorescent complex, slowing its tumbling rate and leading to a significant increase in the measured fluorescence polarization.
This change in fluorescence polarization is directly proportional to the amount of phosphorylated this compound, and therefore, to the enzymatic activity of AMPK. This homogenous, "mix-and-read" format offers a significant advantage over traditional radioactive assays, providing a safer, faster, and more streamlined workflow for high-throughput screening and detailed kinetic studies of AMPK modulators.
Data Presentation: Quantitative Analysis of AMPK Modulation
The following tables summarize representative quantitative data obtained from fluorescence polarization assays utilizing a FAM-labeled peptide substrate to characterize the potency of various small molecule modulators of AMPK activity. These data are illustrative of the types of quantitative comparisons that can be made using this technology.
Table 1: Potency of Direct AMPK Activators (α1β1γ1 isoform)
| Compound | EC50 (µM) | Maximum Fold Activation | Assay Format |
| A-769662 | 0.8 | ~3 | Fluorescence Polarization |
| PF-739 | 2.0 | ~5 | Fluorescence Polarization |
| MK-8722 | 1.2 | ~4 | Fluorescence Polarization |
EC50 (Half-maximal effective concentration) values represent the concentration of the activator required to elicit 50% of the maximum observed AMPK activation.
Table 2: Potency of AMPK Inhibitors (α1β1γ1 isoform)
| Compound | IC50 (µM) | Assay Format |
| Compound C | 0.2 | Fluorescence Polarization |
| Sunitinib | 0.158 | TR-FRET |
| CM261 | 0.107 | TR-FRET |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce AMPK activity by 50%. While some data is from TR-FRET assays, it demonstrates the utility of fluorescent assays in determining inhibitor potency.
Experimental Protocols
Detailed Methodology for a this compound Fluorescence Polarization Kinase Assay
This protocol outlines a representative procedure for measuring AMPK activity in a 384-well plate format using this compound and a phospho-specific antibody.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.
-
This compound Substrate: Reconstitute lyophilized this compound peptide in the assay buffer to a stock concentration of 100 µM.
-
AMPK Enzyme: Dilute purified, active AMPK enzyme (e.g., α1β1γ1 isoform) in the assay buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
ATP Solution: Prepare a 2X ATP solution in the assay buffer (e.g., 100 µM for a final concentration of 50 µM).
-
Test Compounds (Activators/Inhibitors): Prepare serial dilutions of test compounds in the assay buffer or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed 1%.
-
Detection Mix: Prepare a solution containing a phospho-SAMS specific antibody and a suitable FP tracer (if a competitive assay format is used) in the assay buffer according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 5 µL of the 2X AMPK enzyme solution to each well of a black, low-volume 384-well plate.
-
Add 2.5 µL of the test compound or vehicle control (e.g., assay buffer with or without DMSO) to the appropriate wells.
-
Add 2.5 µL of the 2X this compound substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 15 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme preparation.
-
Terminate the kinase reaction and detect the phosphorylated product by adding 5 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm).
3. Data Analysis:
-
Subtract the background fluorescence polarization values (wells without enzyme) from all experimental wells.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For activator studies, calculate the fold activation relative to the vehicle control. Plot the fold activation against the logarithm of the activator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
AMPK Signaling Pathway
Caption: AMPK signaling pathway overview.
Experimental Workflow for AMPK Inhibitor Screening using this compound
Caption: Workflow for AMPK inhibitor screening.
Conclusion
This compound, in conjunction with fluorescence polarization detection, provides a robust, sensitive, and high-throughput compatible method for the detailed investigation of AMPK activity. This technical guide has provided the foundational knowledge, experimental framework, and data interpretation guidelines necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful tool. The ability to generate quantitative data on AMPK modulators in a streamlined fashion accelerates the pace of discovery in cellular metabolism and aids in the identification of novel therapeutic candidates for a range of metabolic diseases. The provided diagrams of the AMPK signaling pathway and experimental workflow serve as valuable visual aids for understanding the broader context and practical application of this compound in metabolic research.
The Role of FAM-SAMS in Drug Discovery for Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key regulator of cellular and whole-body energy homeostasis, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for these conditions. Activation of AMPK can lead to beneficial metabolic effects such as increased glucose uptake, enhanced fatty acid oxidation, and decreased inflammation. Consequently, the identification of small molecule modulators of AMPK is a major focus in drug discovery. This technical guide provides an in-depth overview of the use of FAM-SAMS, a fluorescently-labeled peptide substrate, in high-throughput screening (HTS) and lead characterization for the discovery of novel AMPK-targeted therapeutics for metabolic diseases.
This compound: A Tool for Measuring AMPK Activity
This compound is a synthetic peptide substrate for AMPK that is labeled with fluorescein (B123965) (FAM) at its N-terminus. The peptide sequence is based on the SAMS peptide (HMRSAMSGLHLVKRR), which is derived from acetyl-CoA carboxylase (ACC), a key downstream target of AMPK. The phosphorylation of the serine residue within the SAMS sequence by AMPK is a highly specific event. This property, combined with the fluorescent FAM label, allows for the development of robust and sensitive in vitro kinase assays suitable for H-throughput screening.
The fundamental principle behind assays using this compound is the detection of the phosphorylation event. This can be achieved through various fluorescence-based detection methods, including:
-
Fluorescence Polarization (FP): In a competitive FP assay, a phospho-specific antibody binds to the phosphorylated this compound peptide, resulting in a large molecular complex that tumbles slowly in solution and thus has a high fluorescence polarization value. Unphosphorylated this compound does not bind to the antibody and, being smaller, tumbles more rapidly, resulting in low fluorescence polarization. Kinase activity is therefore proportional to the increase in fluorescence polarization.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a FRET pair: a terbium- or europium-labeled anti-phospho-SAMS antibody (donor) and the FAM-labeled SAMS peptide (acceptor). When the antibody binds to the phosphorylated this compound, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of peptide phosphorylation.
These homogenous, "mix-and-read" assay formats are readily adaptable to automated HTS platforms, enabling the screening of large compound libraries to identify potential AMPK activators or inhibitors.
The AMPK Signaling Pathway in Metabolic Regulation
AMPK acts as a central energy sensor, activated by an increase in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. In the context of metabolic diseases, the key actions of AMPK include:
-
Inhibition of anabolic pathways: AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis (ACC) and cholesterol synthesis (HMG-CoA reductase).
-
Activation of catabolic pathways: AMPK promotes glucose uptake in muscle and other tissues and enhances fatty acid oxidation.
-
Regulation of gene expression: AMPK can influence the transcription of genes involved in metabolism, mitochondrial biogenesis, and inflammation.
The following diagram illustrates the central role of AMPK in metabolic signaling pathways.
Experimental Protocols for this compound Based Assays
The following provides a generalized protocol for a TR-FRET-based AMPK activity assay using a fluorescein-labeled SAMS peptide. Specific concentrations and incubation times may need to be optimized depending on the AMPK isoform, enzyme purity, and specific assay components.
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)
-
This compound peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
TR-FRET Detection Buffer
-
Terbium-labeled anti-phospho-SAMS antibody
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Experimental Workflow:
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., a known AMPK activator like A-769662 and a known inhibitor like Compound C) into a 384-well plate. Typically, compounds are serially diluted in DMSO.
-
Enzyme and Substrate Preparation: Prepare a solution of AMPK enzyme and this compound peptide in assay buffer.
-
Enzyme/Substrate Addition: Add the AMPK/FAM-SAMS mixture to the wells of the compound plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific AMPK isoform.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for peptide phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding the TR-FRET detection mix containing a chelating agent (e.g., EDTA) and the terbium-labeled anti-phospho-SAMS antibody.
-
Detection Incubation: Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent activation or inhibition for each compound relative to controls and calculate EC₅₀ or IC₅₀ values for active compounds.
Data Presentation and Interpretation
Data from HTS campaigns using this compound should be carefully analyzed to identify robust and specific modulators of AMPK. Key parameters to assess the quality of the assay include the Z'-factor, which is a measure of the statistical effect size and the signal-to-background ratio. A Z'-factor above 0.5 is generally considered indicative of a robust assay suitable for HTS.
The following tables present hypothetical but representative data from an HTS campaign to identify AMPK activators and subsequent characterization of a hit compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Assay Format | TR-FRET |
| AMPK Isoform | α1β1γ1 |
| This compound Concentration | 200 nM |
| ATP Concentration | 50 µM |
| Z'-Factor | 0.72 |
| Signal-to-Background | 8.5 |
Table 2: Dose-Response of a Hit Compound (Activator X) on AMPK Activity
| Activator X Concentration (µM) | % AMPK Activation |
| 0.01 | 5 |
| 0.1 | 25 |
| 1 | 75 |
| 10 | 98 |
| 100 | 102 |
| EC₅₀ (µM) | 0.45 |
Hit Validation and Counter-Screening
Initial hits identified from a primary HTS using this compound require rigorous validation to confirm their mechanism of action and rule out assay artifacts. A typical hit validation cascade involves several stages:
-
Hit Confirmation: Re-testing of primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Generation of concentration-response curves to determine the potency (EC₅₀ or IC₅₀) of the confirmed hits.
-
Orthogonal Assays: Testing the hits in a different assay format that measures the same biological endpoint (AMPK activity) but uses a different detection technology. For example, hits from a TR-FRET screen could be validated using a radiometric assay with [γ-³²P]ATP and unlabeled SAMS peptide.
-
Selectivity Profiling: Screening the hits against a panel of other kinases to assess their selectivity for AMPK. This is crucial to identify compounds that may have off-target effects.
-
Mechanism of Action Studies: Investigating how the hit compound modulates AMPK activity. This could involve determining if the compound is an allosteric activator, if it affects the phosphorylation state of AMPK, or if it competes with ATP.
-
Cell-based Assays: Evaluating the activity of the hit compounds in a cellular context. This involves treating cells with the compound and measuring the phosphorylation of downstream AMPK targets like ACC.
The following diagram illustrates a typical hit validation workflow.
Conclusion
This compound and similar fluorescently-labeled peptide substrates are invaluable tools in the discovery of novel modulators of AMPK for the treatment of metabolic diseases. The development of robust, high-throughput assays based on these probes has significantly accelerated the identification of new chemical entities targeting this critical metabolic regulator. A systematic and rigorous approach to hit validation, including orthogonal assays, selectivity profiling, and cell-based characterization, is essential to advance promising hits into lead candidates with the potential for therapeutic development. As our understanding of the complexities of AMPK signaling in metabolic diseases continues to grow, the use of sophisticated screening tools like this compound will remain a cornerstone of drug discovery efforts in this field.
An In-Depth Technical Guide to Exploratory Enzyme Kinetic Studies Using FAM-SAMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 5-Carboxyfluorescein (FAM) labeled SAMS peptide (FAM-SAMS) in exploratory enzyme kinetic studies, with a primary focus on AMP-activated protein kinase (AMPK). It details the underlying principles, experimental protocols, data analysis, and visualization of relevant biological pathways.
Introduction to this compound and Enzyme Kinetics
The SAMS peptide, derived from the sequence surrounding the phosphorylation site on acetyl-CoA carboxylase, is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] By attaching a fluorescent FAM label to the SAMS peptide (this compound), it becomes a powerful tool for continuous, real-time monitoring of AMPK activity using fluorescence-based detection methods. This approach circumvents the need for radioisotopes, offering a safer and more efficient workflow for high-throughput screening and detailed kinetic analysis.[2]
Enzyme kinetics studies are fundamental to understanding the catalytic mechanism of an enzyme, its affinity for substrates, and how its activity is modulated by inhibitors or activators.[3] Key parameters derived from these studies, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for drug discovery and development.
Core Principles of this compound-Based Assays
The primary application of this compound in enzyme kinetics relies on fluorescence polarization (FP). The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule in solution.
-
Low Polarization State: Small, freely rotating this compound peptides in solution tumble rapidly, leading to significant depolarization of the emitted light.
-
High Polarization State: When this compound is phosphorylated by AMPK and subsequently bound by a larger molecule (e.g., a phospho-specific antibody), the resulting complex tumbles much more slowly. This leads to a higher degree of polarization in the emitted light.
The change in fluorescence polarization is directly proportional to the amount of phosphorylated this compound, and thus, to the enzymatic activity of AMPK. This allows for the real-time measurement of reaction rates under various substrate concentrations.
Data Presentation: Kinetic Parameters of AMPK
The following table summarizes experimentally determined kinetic parameters for AMPK with the SAMS peptide substrate. It is important to note that this data was generated using an ELISA-based assay with an unlabeled SAMS peptide, but it provides a valuable reference for exploratory studies with this compound.[4]
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Assay Conditions | Reference |
| AMPK | SAMS Peptide | 21.69 | 1.18 | 40-minute reaction, varying SAMS concentrations (0-112 µM) | |
| AMPK | ATP | 20.33 | 1.25 | 40-minute reaction, varying ATP concentrations (0-500 µM) |
Experimental Protocols
This section outlines a detailed methodology for a representative fluorescence polarization-based enzyme kinetics assay using this compound to determine the Km and Vmax of AMPK.
Reagents and Materials
-
Enzyme: Recombinant human AMPK (α1/β1/γ1)
-
Substrate: this compound peptide
-
Cofactor: Adenosine triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Detection Reagent: Phospho-SAMS specific antibody conjugated to a fluorescence quencher or a larger molecule to increase polarization.
-
Microplate: Low-volume, black, 384-well microplate
-
Instrumentation: Plate reader capable of measuring fluorescence polarization
Experimental Workflow for Km Determination
The following diagram illustrates the general workflow for determining the kinetic parameters of AMPK using a this compound fluorescence polarization assay.
Caption: Workflow for AMPK kinetic analysis using this compound.
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X working solution of AMPK in assay buffer.
-
Prepare a series of 2X this compound concentrations, typically ranging from 0.1 to 10 times the expected Km.
-
Prepare a 2X working solution of ATP at a concentration well above its Km (e.g., 500 µM) to ensure it is not a limiting reagent.
-
-
Assay Setup:
-
To a 384-well plate, add 5 µL of the 2X AMPK solution to each well.
-
Add 5 µL of the 2X ATP solution to each well.
-
Include control wells containing no enzyme to determine background signal.
-
-
Initiation and Kinetic Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the 2X this compound dilutions to the appropriate wells. The final reaction volume is 20 µL.
-
Immediately place the plate in a fluorescence polarization plate reader pre-set to 30°C.
-
Measure the fluorescence polarization at regular intervals (e.g., every 60 seconds) for a period during which the reaction rate is linear (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each this compound concentration, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence polarization versus time plot.
-
Plot the initial velocities (v) against the corresponding this compound concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Visualization of the AMPK Signaling Pathway
AMPK plays a crucial role in cellular energy sensing and response. The following diagram illustrates the canonical activation pathway of AMPK.
Caption: Canonical AMPK activation and downstream signaling.
This pathway highlights how cellular stressors lead to an increased AMP:ATP ratio, which in turn activates upstream kinases like LKB1. These kinases then phosphorylate and activate AMPK, leading to the inhibition of energy-consuming anabolic processes and the activation of energy-producing catabolic pathways.
Conclusion
The use of this compound in conjunction with fluorescence polarization provides a robust, non-radioactive method for detailed exploratory studies of enzyme kinetics, particularly for AMPK. This technical guide offers a framework for designing and executing such experiments, from data acquisition to the interpretation of results within the broader context of cellular signaling. The provided protocols and diagrams serve as a foundation for researchers and drug development professionals to investigate the modulation of AMPK activity and to screen for novel therapeutic agents.
References
Methodological & Application
Application Note: High-Throughput AMPK Kinase Assay Using a FAM-Labeled SAMS Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as type II diabetes, obesity, and cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, which is activated in response to cellular stress that depletes ATP levels.[1][2] This application note provides a detailed protocol for measuring the activity of purified AMPK in a 96-well plate format using a 5-FAM (Carboxyfluorescein) labeled SAMS peptide substrate. The SAMS peptide is a synthetic substrate derived from the sequence surrounding the AMPK phosphorylation site on acetyl-CoA carboxylase, providing a specific and sensitive tool for assaying AMPK activity.[3][4] The assay is suitable for high-throughput screening (HTS) of potential AMPK modulators.
Principle of the Assay
The assay quantifies the kinase activity of AMPK by measuring the phosphorylation of a FAM-labeled SAMS peptide. The core principle relies on the change in the biophysical properties of the peptide substrate upon the addition of a phosphate (B84403) group by AMPK. While this protocol is adaptable to various detection methods, it is commonly used with fluorescence polarization (FP). In an FP-based assay, the small, rapidly tumbling FAM-SAMS peptide has a low polarization value. Upon phosphorylation and binding to a phosphospecific antibody or a metal-chelate moiety, the effective molecular size of the fluorescent complex increases, leading to slower tumbling and a higher polarization value. This change in fluorescence polarization is directly proportional to the extent of peptide phosphorylation and thus, to AMPK activity.
AMPK Signaling Pathway
AMPK acts as a central cellular energy sensor. It is activated by upstream kinases like LKB1 and CaMKK2 in response to an increase in the cellular AMP/ATP or ADP/ATP ratio or rising intracellular calcium levels.[1][5] Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic (ATP-consuming) pathways, such as protein and lipid synthesis, and promote catabolic (ATP-producing) pathways, including fatty acid oxidation and glycolysis.[1][6]
Caption: The AMPK signaling cascade, a central regulator of cellular metabolism.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Active AMPK Enzyme (e.g., α1/β1/γ1) | SignalChem, Sigma | Specific activity varies by lot; perform a titration to determine the optimal concentration. |
| This compound Peptide Substrate | InnoPep, Anaspec | Sequence: 5-FAM-HMRSAMSGLHLVKRR.[7] Store protected from light at -20°C. |
| Kinase Assay Buffer | In-house or kit | e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.[8] |
| Dithiothreitol (DTT) | Standard supplier | Add fresh to Kinase Assay Buffer just before use to a final concentration of 0.25-1 mM.[8] |
| Adenosine 5'-triphosphate (ATP) | Standard supplier | Prepare a concentrated stock (e.g., 10 mM) in water, pH 7.4, and store at -20°C.[8] |
| Adenosine 5'-monophosphate (AMP) | Standard supplier | Allosteric activator. Prepare a stock solution and store at -20°C. |
| 96-well Plates | Standard supplier | Black, low-volume, non-binding surface plates are recommended for fluorescence assays. |
| Test Compounds (Activators/Inhibitors) | N/A | Dissolve in 100% DMSO. Ensure final DMSO concentration in the assay is ≤1%. |
| Plate Reader | N/A | Capable of measuring fluorescence polarization or fluorescence intensity. |
Experimental Protocol
This protocol is a general guideline and should be optimized for specific experimental conditions, enzyme lots, and plate readers.
5.1. Reagent Preparation
-
Complete Kinase Buffer: Prepare the Kinase Assay Buffer and add DTT immediately before use. Keep on ice.
-
ATP Solution: Thaw the 10 mM ATP stock. Dilute to the desired working concentration (e.g., 2X final concentration) in Complete Kinase Buffer. A typical final concentration is 25 µM.[9]
-
AMPK Enzyme Solution: Thaw the active AMPK enzyme on ice. Dilute it to the desired working concentration (e.g., 2X final concentration) in Complete Kinase Buffer. The optimal concentration should be determined by titration to achieve a linear reaction rate for the desired assay duration (e.g., 60 minutes).[9]
-
This compound Peptide Solution: Thaw the this compound peptide stock. Dilute it to the desired working concentration (e.g., 4X final concentration) in Complete Kinase Buffer. A typical final concentration is 20 µM.[9]
-
Test Compound Plate: Prepare a serial dilution of test compounds in 100% DMSO. Then, dilute these stocks into Complete Kinase Buffer to a 4X final concentration. For example, add 2.5 µL of compound stock to 97.5 µL of buffer.
5.2. Assay Procedure (Final Volume: 20 µL)
-
Add Test Compound/Control: To the wells of a 96-well plate, add 5 µL of the 4X test compound solution or 4X buffer with DMSO (for positive and negative controls).
-
Add Substrate Mix: Add 5 µL of the 4X this compound peptide solution to all wells.
-
Initiate Kinase Reaction:
-
For Inhibitor Screening: Pre-incubate the plate with compounds and substrate for 10-15 minutes at room temperature. To start the reaction, add 10 µL of a 2X mixture containing AMPK enzyme and ATP.
-
For Activator Screening: Add 5 µL of the 2X AMPK enzyme solution. Pre-incubate with compounds for 10-15 minutes. To start the reaction, add 10 µL of the 2X ATP solution.
-
-
Controls:
-
Positive Control (100% Activity): 5 µL Buffer + DMSO, 5 µL this compound, 10 µL Enzyme/ATP mix.
-
Negative Control (0% Activity): 5 µL Buffer + DMSO, 5 µL this compound, 10 µL Buffer/ATP mix (no enzyme).
-
-
Incubation: Mix the plate gently (e.g., shake for 30 seconds) and incubate at 30°C or room temperature for a predetermined time (e.g., 60 minutes).[9] Protect the plate from light. The incubation time should be within the linear range of the reaction.
-
Stop Reaction & Read Plate: The method for stopping the reaction depends on the detection format. For many commercial FP kits, a stop/detection reagent containing EDTA and the binding agent is added.[9] Follow the manufacturer's instructions. Read the plate on a suitable plate reader.
Experimental Workflow
The following diagram outlines the key steps in the this compound AMPK assay workflow for screening inhibitors.
Caption: High-throughput screening workflow for AMPK inhibitors.
Data Analysis
7.1. Z'-Factor Calculation The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[10]
The formula is: Z' = 1 - [ (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| ][11]
Where:
-
SD_positive is the standard deviation of the positive control (100% activity).
-
SD_negative is the standard deviation of the negative control (0% activity).
-
Mean_positive and Mean_negative are the respective means of the controls.
7.2. IC₅₀ Determination For inhibitors, the percentage of inhibition is calculated for each compound concentration: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative) ]
The IC₅₀ value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[10]
Summary of Quantitative Data
The performance of AMPK assays can vary based on the specific isoform, substrate, and detection method used. The following table summarizes representative data from various published AMPK assays.
| Parameter | Value | Assay Conditions / Notes | Source |
| Z'-Factor | > 0.7 | Transcreener® ADP² assay with 25 µM ATP and 20 µM SAMS peptide. | [9] |
| Z'-Factor | > 0.6 | Fluorescence-based assay using MANT-ADP binding. | [10] |
| IC₅₀ | 2.18 nM (Staurosporine) | Transcreener® ADP² assay with 0.5 µg/mL AMPK, 25 µM ATP, 20 µM SAMS. | [9] |
| Specific Activity | 160 nmol/min/mg | ADP-Glo™ assay with AMPK (A2/B1/G1). | [12] |
| Specific Activity | 980 nmol/min/mg | Radiometric [³²P]-ATP assay with AMPK (A1/B1/G2). | [8] |
| Specific Activity | ~6 µmol/min/mg | HPLC-based assay for α1β1γ1 and α2β1γ1 isoforms. Half-maximal stimulation by AMP was below 2 µM. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal / Assay Window | Insufficient enzyme activity; Sub-optimal reagent concentrations; Short incubation time. | Titrate enzyme to find a concentration that gives a robust signal. Optimize ATP and peptide concentrations. Increase incubation time (ensure linearity). |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; ensure thorough mixing after reagent addition. Avoid using the outer wells of the plate or fill them with buffer. |
| Z'-Factor < 0.5 | High data variability; Low signal-to-background ratio. | Review pipetting technique and reagent stability. Optimize assay components to increase the window between positive and negative controls. |
| Compound Interference | Autofluorescence; Light scattering. | Read the plate before adding enzyme to identify fluorescent compounds. Run controls with the compound but without the enzyme. |
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. SAMS Peptide | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 4. genscript.com [genscript.com]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. innopep.com [innopep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. promega.com [promega.com]
Measuring AMPK Activity In Vitro Using a FAM-SAMS Fluorescence Polarization Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for measuring the in vitro activity of AMP-activated protein kinase (AMPK) using a fluorescence polarization (FP) assay. The assay utilizes a 5-carboxyfluorescein (B1664652) (FAM) labeled SAMS peptide substrate (FAM-SAMS). This homogenous, non-radioactive method is suitable for high-throughput screening of potential AMPK modulators. The protocol covers the principles of the assay, reagent preparation, experimental procedure, data analysis, and includes representative quantitative data and troubleshooting guidelines.
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] Its activity is stimulated by an increase in the cellular AMP:ATP ratio, leading to the phosphorylation of downstream targets involved in catabolic pathways that generate ATP and the simultaneous inhibition of anabolic pathways that consume ATP.[3]
The in vitro measurement of AMPK activity is fundamental for the discovery and characterization of novel therapeutic agents that modulate its function. Traditional methods often rely on the use of radioisotopes, such as [γ-³²P]ATP, which pose safety and disposal challenges. This application note describes a sensitive and robust fluorescence polarization (FP)-based assay using a FAM-labeled SAMS peptide, a well-characterized AMPK substrate.
The SAMS peptide sequence is derived from acetyl-CoA carboxylase (ACC), a key downstream target of AMPK. The sequence used in the this compound peptide is typically HMRSAMSGLHLVKRR, with the FAM fluorophore attached to the N-terminus.
Assay Principle
This protocol is based on a competitive fluorescence polarization immunoassay. The principle relies on the change in the rotational speed of a fluorescent molecule when it binds to a larger molecule.
-
Kinase Reaction: In the presence of ATP, active AMPK phosphorylates the unlabeled SAMS peptide.
-
Competition: The reaction mixture is then introduced to a solution containing a fixed concentration of a FAM-labeled phosphoSAMS peptide (the tracer) and a specific antibody that recognizes the phosphorylated SAMS peptide.
-
Detection: The phosphorylated SAMS peptide produced during the kinase reaction competes with the FAM-labeled phosphoSAMS tracer for binding to the antibody.
-
Signal Reading:
-
Low AMPK activity: Little to no phosphorylated SAMS is produced. The FAM-phosphoSAMS tracer binds to the large antibody, resulting in a slow-tumbling complex and a high fluorescence polarization signal.
-
High AMPK activity: A significant amount of phosphorylated SAMS is generated. This competes with the FAM-phosphoSAMS tracer for antibody binding, leaving more of the small, fluorescent tracer free in solution. The fast-tumbling of the free tracer results in a low fluorescence polarization signal.
-
The decrease in fluorescence polarization is therefore proportional to the activity of AMPK.
Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular energy sensing and the downstream pathways it regulates.
Caption: Simplified AMPK signaling pathway.
Experimental Workflow
The diagram below outlines the major steps of the this compound AMPK fluorescence polarization assay.
Caption: Experimental workflow for the this compound AMPK FP assay.
Materials and Reagents
Quantitative Summary of Reagents
| Reagent | Stock Concentration | Working Concentration | Vendor Example |
| Active AMPK Enzyme (human, recombinant) | 0.1 - 1 mg/mL | 0.5 - 10 ng/µL | Sigma-Aldrich, Promega |
| This compound Peptide | 1 mg/mL | 10 - 50 µM | InnoPep, AddexBio |
| ATP | 10 mM | 10 - 100 µM | Sigma-Aldrich |
| AMP | 10 mM | 100 - 300 µM | Sigma-Aldrich |
| DTT | 1 M | 0.5 - 2 mM | Sigma-Aldrich |
| MgCl₂ | 1 M | 5 - 20 mM | Sigma-Aldrich |
| BSA | 10 mg/mL | 0.1 mg/mL | Sigma-Aldrich |
| Tris-HCl, pH 7.5 | 1 M | 40 mM | Sigma-Aldrich |
| Anti-phospho-AMPKα (Thr172) antibody | Varies | Varies (requires optimization) | Cell Signaling, Merck Millipore |
| FAM-phosphoSAMS Peptide (Tracer) | Varies | Varies (requires optimization) | Custom synthesis |
| Compound C (AMPK inhibitor) | 10 mM in DMSO | 0.1 - 100 µM | Selleck Chemicals |
| A-769662 (AMPK activator) | 10 mM in DMSO | 0.1 - 50 µM | Selleck Chemicals |
| 384-well black, low-volume, non-binding surface plates | N/A | N/A | Corning, Greiner |
Experimental Protocols
Reagent Preparation
-
1X Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT, and 200 µM AMP. Prepare fresh from stock solutions and keep on ice.
-
AMPK Enzyme Working Solution: Dilute the active AMPK enzyme in 1X Assay Buffer to the desired concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically but a starting point of 1 µg/mL can be used.
-
Substrate/ATP Mix: Prepare a 2X working solution of the this compound peptide and ATP in 1X Assay Buffer. For example, for a final concentration of 20 µM SAMS and 25 µM ATP, the 2X mix would contain 40 µM SAMS and 50 µM ATP.
-
Test Compounds: Prepare serial dilutions of test compounds (inhibitors or activators) in 1X Assay Buffer containing DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Detection Mix: Prepare a solution containing the FAM-phosphoSAMS tracer and the anti-phospho-SAMS antibody in 1X Assay Buffer. The optimal concentrations of both components need to be determined through a titration experiment to achieve a good assay window (a significant difference in mP values between bound and free tracer). A starting point for the tracer could be 1-10 nM.
Assay Procedure
The following procedure is for a 384-well plate format with a final reaction volume of 20 µL.
-
Add Test Compounds: Add 5 µL of the test compound dilutions or control (1X Assay Buffer with DMSO for no compound control) to the wells of the 384-well plate.
-
Add AMPK Enzyme: Add 5 µL of the diluted AMPK enzyme working solution to each well.
-
Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction (Optional): The reaction can be stopped by adding a solution containing EDTA (e.g., 10 µL of 200 mM HEPES pH 7.5, 400 mM EDTA, 0.2% Brij-35).
-
Add Detection Mix: Add 10 µL of the Detection Mix to each well.
-
Detection Incubation: Mix the plate gently and incubate at room temperature for 60 minutes to allow the binding equilibrium to be reached.
-
Read Plate: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm).
Controls
-
No Enzyme Control ("High mP"): Replace the AMPK enzyme solution with 1X Assay Buffer. This control represents the baseline of no phosphorylation and should yield a high polarization signal.
-
No Inhibitor Control ("Low mP"): Use 1X Assay Buffer with DMSO instead of a test compound. This represents the maximal AMPK activity and should result in a low polarization signal.
-
Positive Control (Inhibitor): Use a known AMPK inhibitor like Compound C at a concentration that gives maximal inhibition (e.g., 10 µM).
-
Positive Control (Activator): For screening activators, a known activator like A-769662 can be used.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Typical Value | Reference/Note |
| Kinetic Parameters | ||
| Km (SAMS peptide) | ~110 µM (for GST-SAMS) | |
| Km (ATP) | ~202 µM (for GST-SAMS) | |
| Assay Performance | ||
| Z'-factor | > 0.5 | A Z'-factor above 0.5 indicates a robust assay. |
| Assay Window (ΔmP) | > 100 mP | A larger window provides better sensitivity. |
| Compound Potency | ||
| IC₅₀ (Compound C) | ~100 nM - 10 µM | Potency can vary with assay conditions. |
| EC₅₀ (A-769662) | ~0.5 - 5 µM | Potency can vary with assay conditions. |
Data Analysis
-
Calculate Percent Inhibition: The percentage of AMPK inhibition by a test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_inhibitor - mP_low_control) / (mP_high_control - mP_low_control)])
Where:
-
mP_inhibitor is the millipolarization value in the presence of the test compound.
-
mP_low_control is the millipolarization value of the no inhibitor control (maximal activity).
-
mP_high_control is the millipolarization value of the no enzyme control (no activity).
-
-
Determine IC₅₀/EC₅₀ Values: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.
-
Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, no enzyme) and negative (n, no inhibitor) controls:
Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Assay Window (small ΔmP) | Suboptimal concentrations of tracer or antibody. | Perform a cross-titration of the FAM-phosphoSAMS tracer and the antibody to find optimal concentrations. |
| Insufficient kinase activity. | Increase AMPK concentration or incubation time. Ensure the enzyme is active. | |
| High Variability (low Z'-factor) | Pipetting errors. | Use calibrated pipettes and proper technique. Automate liquid handling if possible. |
| Inconsistent incubation times or temperatures. | Ensure uniform incubation conditions for all wells. | |
| Plate reader settings are not optimal. | Optimize the G-factor and the number of reads per well on the plate reader. | |
| False Positives/Negatives | Autofluorescent or light-scattering compounds. | Pre-screen compounds for fluorescence interference. Re-test hits in a secondary, orthogonal assay. |
| Compound precipitation. | Check the solubility of the compounds in the assay buffer. |
Conclusion
The this compound fluorescence polarization assay offers a sensitive, non-radioactive, and high-throughput compatible method for measuring in vitro AMPK activity. By following the detailed protocol and optimization guidelines presented in this application note, researchers can effectively screen for and characterize novel modulators of AMPK, facilitating drug discovery efforts targeting this important metabolic regulator.
Disclaimer: This protocol provides a general framework. Optimal conditions for specific enzymes, substrates, and instrumentation should be determined empirically by the end-user.
References
Application Note: Development of a Fluorescence Polarization Assay for Screening AMP-activated Protein Kinase (AMPK) Inhibitors Using FAM-SAMS
For Research Use Only.
Introduction
AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, playing a central role in regulating metabolism.[1][2][3][4] It acts as a master regulator, activated during periods of low ATP, such as glucose deprivation, hypoxia, or ischemia.[3][4] Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation) while inhibiting anabolic, ATP-consuming processes (e.g., lipid and protein synthesis).[1][4] Given its key role in coordinating metabolism and cell growth, AMPK has emerged as a significant therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.[3][4]
Fluorescence Polarization (FP) is a versatile, solution-based technique ideal for studying molecular interactions in a high-throughput screening (HTS) format.[5][6][7] The principle of FP is based on the rotational motion of a fluorescently labeled molecule (tracer).[5][8] When a small, fluorescently labeled tracer, such as a peptide, is excited with polarized light, it rotates rapidly in solution, leading to a high degree of depolarization of the emitted light and a low FP value.[6][9] If this tracer binds to a much larger molecule, like an antibody, its rotation slows dramatically. This results in a much higher polarization of the emitted light.[8][9]
This application note details a robust and sensitive FP-based kinase assay for AMPK using a FAM-labeled SAMS peptide (FAM-SAMS) as the kinase substrate.[10][11][12] In this assay, AMPK phosphorylates the this compound peptide. A phosphorylation-specific antibody then binds to the newly phosphorylated peptide, creating a large molecular complex. This binding event leads to a significant increase in the FP signal, which can be measured to quantify kinase activity. The assay can be adapted to a competitive format to screen for and characterize small molecule inhibitors of AMPK.[5][13]
Signaling Pathway Diagram
The following diagram illustrates the central role of AMPK in cellular energy sensing and its regulation of downstream metabolic pathways.
Caption: Simplified AMPK signaling pathway.
Assay Principle and Workflow
The assay is performed in two main stages: a kinase reaction followed by FP detection.
-
Kinase Reaction: Recombinant AMPK enzyme is incubated with the this compound peptide substrate and ATP. Active AMPK transfers a phosphate (B84403) group from ATP to the serine residue within the SAMS peptide sequence.
-
FP Detection: After the kinase reaction, a phosphoserine-specific antibody coupled to a larger molecule (or a sufficiently large antibody) is added. This antibody specifically binds to the phosphorylated this compound peptide. The resulting large complex tumbles slowly in solution, yielding a high fluorescence polarization (mP) value. In the absence of kinase activity or in the presence of an inhibitor, the this compound peptide remains unphosphorylated, does not bind to the antibody, and rotates freely, resulting in a low mP value.
Caption: Experimental workflow for the AMPK FP assay.
Materials and Reagents
-
AMPK Enzyme: Active recombinant human AMPK (e.g., α1β1γ1 isoform)
-
Anti-Phospho-SAMS Antibody: A specific monoclonal or polyclonal antibody that recognizes the phosphorylated SAMS peptide sequence.
-
Kinase Assay Buffer: e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
ATP Solution: Adenosine 5'-triphosphate
-
Stop/Detection Buffer: Kinase Assay Buffer containing EDTA to stop the reaction and the detection antibody.
-
Test Compounds: Potential AMPK inhibitors dissolved in DMSO.
-
Plate: Black, low-volume, non-binding 384-well microplate.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization with appropriate excitation (≈485 nm) and emission (≈535 nm) filters.[16]
Experimental Protocols
Protocol 1: Assay Optimization and Validation
It is crucial to optimize reagent concentrations to achieve a robust assay window.
-
This compound Peptide Titration: Titrate this compound (e.g., 1 nM to 100 nM) in assay buffer to find a concentration that gives a stable fluorescence intensity signal well above background without causing excessively high baseline mP values.
-
AMPK Enzyme Titration: Using the optimal this compound concentration, perform a kinase reaction with a titration of AMPK enzyme (e.g., 0 to 25 nM). This will determine the enzyme concentration that yields a significant shift in mP after addition of the detection antibody.
-
ATP Titration: Determine the ATP concentration corresponding to its Michaelis-Menten constant (Km). For inhibitor screening, using ATP at or near its Km value allows for the detection of both competitive and non-competitive inhibitors.
-
Assay Validation (Z'-factor): Once optimal concentrations are determined, validate the assay by running multiple replicates of positive and negative controls.
-
Positive Control (High Signal): Full reaction (AMPK + this compound + ATP), representing 0% inhibition.
-
Negative Control (Low Signal): Reaction without AMPK enzyme, representing 100% inhibition.
-
Calculate the Z'-factor using the formula:
whereZ′=1−(3×(σp+σn))/∣μp−μn∣ is the standard deviation,σ is the mean, p is the positive control, and n is the negative control.[17] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[18][19][20]μ
-
| Parameter | Example Optimal Concentration | Purpose |
| This compound Peptide | 10 nM | Provides a stable fluorescence signal. |
| AMPK Enzyme | 5 nM | Gives a robust signal window for detection. |
| ATP | 50 µM | Near Km for sensitive inhibitor detection. |
| Anti-Phospho Ab | 1X (per manufacturer) | Binds specifically to the phosphorylated product. |
| Incubation Time | 60 minutes | Allows the kinase reaction to proceed to completion. |
Table 1: Example of Optimized Assay Parameters.
| Control | Mean mP | Std. Dev. (mP) | Z'-Factor | Assay Quality |
| Positive (Max Signal) | 255 | 8.5 | \multirow{2}{}{0.78} | \multirow{2}{}{Excellent} |
| Negative (Min Signal) | 80 | 6.2 |
Table 2: Example of Assay Validation Data and Z'-Factor Calculation.[18][19][20][21]
Protocol 2: Inhibitor Screening and IC₅₀ Determination
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute into the kinase assay buffer to the desired starting concentration. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.[22]
-
Assay Plate Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 5 µL of diluted test compound or DMSO vehicle control.
-
Add 5 µL of this compound peptide solution.
-
To initiate the reaction, add 5 µL of a pre-mixed AMPK/ATP solution.
-
The final volume should be 20 µL.
-
-
Kinase Reaction: Seal the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Add 20 µL of Stop/Detection Buffer containing the anti-phospho-SAMS antibody and EDTA.
-
Final Incubation: Incubate for at least 30 minutes at room temperature to allow for antibody binding to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100
(1 - (mPsample - mPneg_ctrl) / (mPpos_ctrl - mPneg_ctrl))[16]× -
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (variable slope, four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[22][23]
| Compound | IC₅₀ (µM) | Hill Slope | R² |
| Staurosporine (Control) | 0.05 | -1.1 | 0.995 |
| Compound X | 2.3 | -0.9 | 0.989 |
| Compound Y | 15.8 | -1.0 | 0.991 |
Table 3: Example IC₅₀ Data for AMPK Inhibitors.
Summary and Conclusion
The fluorescence polarization assay using a this compound peptide substrate provides a homogenous, rapid, and robust method for measuring AMPK kinase activity.[13][24] The assay is highly amenable to high-throughput screening for the identification and characterization of novel AMPK inhibitors.[13][25] With proper optimization and validation, this protocol yields high-quality, reproducible data suitable for drug discovery programs targeting the AMPK signaling pathway.
References
- 1. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. SAMs peptide, FAM labeled - 1 mg [anaspec.com]
- 11. SAMS Peptide | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. AddexBio Product Detail - SAM PEP 1 - (5-FAM) labeled [addexbio.com]
- 15. iscabiochemicals.com [iscabiochemicals.com]
- 16. rsc.org [rsc.org]
- 17. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. support.collaborativedrug.com [support.collaborativedrug.com]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assayquant.com [assayquant.com]
- 24. youtube.com [youtube.com]
- 25. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAM-SAMS Kinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status, playing a central role in metabolism. This document provides a detailed protocol for a non-radioactive, fluorescence-based kinase inhibition assay using a FAM-labeled SAMS peptide substrate to screen for and characterize inhibitors of AMPK.
The assay is based on the principle that the phosphorylation of the FAM-SAMS peptide by AMPK will result in a change in the local environment of the fluorescein (B123965) (FAM) dye, leading to a change in its fluorescence properties. Inhibitors of AMPK will prevent this phosphorylation, and thus the fluorescence signal will remain unchanged. This method offers a sensitive and high-throughput compatible alternative to traditional radioactive assays.
Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which can be caused by various metabolic stresses such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Caption: A simplified diagram of the AMPK signaling pathway.
Experimental Workflow
The this compound kinase inhibition assay follows a straightforward workflow that is amenable to high-throughput screening in a microplate format. The key steps include reagent preparation, reaction setup with the kinase, substrate, and potential inhibitor, initiation of the reaction with ATP, and subsequent measurement of the fluorescence signal over time.
Caption: The experimental workflow for the this compound kinase inhibition assay.
Experimental Protocols
Materials and Reagents
-
Kinase: Recombinant human AMPK (α1/β1/γ1 or other isoforms)
-
Substrate: this compound Peptide (Sequence: 5-FAM-HMRSAMSGLHLVKRR)
-
ATP: Adenosine 5'-triphosphate, disodium (B8443419) salt
-
Inhibitor: Staurosporine (as a control inhibitor) or test compounds
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Plate: Black, low-volume 384-well microplate
-
Instrumentation: Fluorescence plate reader capable of kinetic measurements
Reagent Preparation
-
Kinase Assay Buffer (1X): Prepare a stock solution of the assay buffer and store it at 4°C. On the day of the experiment, add DTT to the required volume of buffer to a final concentration of 50 µM.
-
This compound Substrate Stock Solution (1 mM): Dissolve the lyophilized this compound peptide in sterile, nuclease-free water to a concentration of 1 mM. Aliquot and store at -20°C.
-
ATP Stock Solution (10 mM): Dissolve ATP in sterile, nuclease-free water to a concentration of 10 mM. Aliquot and store at -20°C.
-
AMPK Working Solution: Dilute the recombinant AMPK enzyme in 1X Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Inhibitor/Test Compound Stock Solutions: Prepare stock solutions of the control inhibitor (e.g., Staurosporine) and test compounds in 100% DMSO. Create a serial dilution of the stocks in DMSO.
Assay Procedure
-
Compound Dispensing: Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the AMPK enzyme and this compound substrate in 1X Kinase Assay Buffer. Add 20 µL of this master mix to each well of the plate. The final concentration of this compound should be in the range of 2-20 µM, and the optimal AMPK concentration should be predetermined.
-
Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of ATP in 1X Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific AMPK isoform, typically in the range of 10-100 µM.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
Data Analysis
-
Calculate the initial reaction rates (slopes) from the linear portion of the kinetic fluorescence curves for each well.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Rateinhibitor - Rateno enzyme) / (RateDMSO - Rateno enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table presents representative data from a this compound kinase inhibition assay using the well-known kinase inhibitor, Staurosporine, against AMPK.
| Staurosporine (nM) | Log [Staurosporine] | % Inhibition |
| 0.1 | -7.00 | 5.2 |
| 1 | -6.00 | 25.8 |
| 2.18 | -5.66 | 50.0 |
| 10 | -5.00 | 78.3 |
| 100 | -4.00 | 95.1 |
| 1000 | -3.00 | 98.9 |
IC₅₀ for Staurosporine: 2.18 nM[1]
Conclusion
The this compound kinase inhibition assay is a robust and sensitive method for identifying and characterizing inhibitors of AMPK. Its non-radioactive, fluorescence-based format makes it suitable for high-throughput screening in a drug discovery setting. The detailed protocol and data analysis guide provided in these application notes will enable researchers to effectively implement this assay in their laboratories.
References
Application of FAM-SAMS in High-Throughput Screening for AMPK Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. Identifying novel modulators of AMPK activity requires robust and efficient high-throughput screening (HTS) assays. This document provides detailed application notes and protocols for a fluorescence polarization (FP)-based HTS assay utilizing a 5-carboxyfluorescein (B1664652) (FAM) labeled SAMS peptide substrate (FAM-SAMS) to identify AMPK activators and inhibitors. The SAMS peptide is a well-characterized substrate for AMPK, and its modification with a fluorescent label enables a homogenous, non-radioactive, and sensitive detection method suitable for HTS.
Principle of the Assay
The this compound FP assay is a competitive binding assay that measures the phosphorylation of the this compound peptide by AMPK. The assay principle relies on the change in the rotational speed of the this compound peptide upon phosphorylation and subsequent binding to a phosphospecific antibody.
-
Initial State: In the presence of AMPK and ATP, the this compound peptide is phosphorylated.
-
Binding: A high-affinity phosphospecific antibody, which is a large molecule, is added to the reaction. This antibody specifically binds to the phosphorylated this compound peptide.
-
Fluorescence Polarization: When excited with polarized light, the small, free-rotating unphosphorylated this compound peptide emits depolarized light, resulting in a low FP signal. Conversely, the large antibody-phosphorylated this compound complex tumbles much slower in solution, emitting polarized light and generating a high FP signal.
-
Modulator Effect:
-
Inhibitors of AMPK will prevent the phosphorylation of this compound, leaving it unbound to the antibody, thus resulting in a low FP signal.
-
Activators of AMPK will increase the rate of this compound phosphorylation, leading to a greater formation of the antibody-phospho-peptide complex and a higher FP signal.
-
This change in fluorescence polarization is directly proportional to the amount of phosphorylated substrate and thus to the enzymatic activity of AMPK.
Data Presentation
Table 1: Example Screening Library and Hit Summary
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate (Activators) | 0.5% |
| Primary Hit Rate (Inhibitors) | 0.8% |
| Confirmed Hits (Activators) | 25 |
| Confirmed Hits (Inhibitors) | 40 |
| Z'-factor for the screen | 0.75 |
Table 2: Dose-Response Data for Confirmed AMPK Modulators
| Compound ID | Modulator Type | EC50 / IC50 (µM) | Assay Type |
| A-769662 | Activator | 0.8 | TR-FRET Assay |
| AICAR | Activator | 250 | Radiometric Assay |
| Compound C | Inhibitor | 0.2 | TR-FRET Assay |
| Metformin | Activator | >1000 (indirect) | Cell-based Assay |
| ZMP | Activator | 5 | Radiometric Assay |
| BAY-3827 | Inhibitor | 0.0014 | TR-FRET assay |
Note: The EC50/IC50 values presented are examples from various AMPK assays and may not be directly from a this compound FP assay. These are provided for comparative purposes.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human AMPK (e.g., α1β1γ1 isoform)
-
Substrate: this compound peptide
-
Phosphospecific Antibody: Anti-phospho-SAMS antibody
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1 mM AMP (for activator screening)
-
Stop Solution: 100 mM EDTA in assay buffer
-
Plates: Black, low-volume 384-well microplates
-
Test Compounds: Compound library dissolved in DMSO
-
Positive Controls: Known AMPK activator (e.g., A-769662) and inhibitor (e.g., Compound C)
-
Negative Control: DMSO
High-Throughput Screening Protocol (384-well format)
-
Compound Plating:
-
Dispense 50 nL of test compounds (10 mM stock in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO to the negative control wells.
-
Dispense 50 nL of positive control compounds to their respective wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate master mix in assay buffer containing AMPK and this compound peptide. The final concentrations in the assay will be in the low nanomolar range for AMPK and a concentration of this compound near its Km for AMPK.
-
-
Enzyme/Substrate Addition:
-
Add 5 µL of the 2X enzyme/substrate master mix to each well of the 384-well plate containing the pre-spotted compounds.
-
Mix by gentle shaking for 1 minute.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km of AMPK for ATP.
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Antibody Addition:
-
Prepare a solution containing the phosphospecific antibody and EDTA in assay buffer.
-
Add 10 µL of the antibody/EDTA solution to each well to stop the reaction and initiate the detection step. The final volume is 20 µL.
-
-
Detection:
-
Incubate the plate for 30-60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition/Activation:
-
The raw FP data (in mP units) is used to calculate the percent inhibition or activation for each test compound relative to the controls.
-
% Inhibition = 100 * (High_Control_mP - Compound_mP) / (High_Control_mP - Low_Control_mP)
-
% Activation = 100 * (Compound_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)
-
High control for inhibitors is typically no inhibitor (DMSO), and for activators, it is a known potent activator. The low control is a potent inhibitor or no enzyme.
-
-
Z'-factor Calculation:
-
Hit Selection:
-
Primary hits are identified based on a predefined threshold (e.g., >50% inhibition or >30% activation).
-
-
Dose-Response Analysis:
-
Confirmed hits are subjected to dose-response analysis to determine their potency (IC50 for inhibitors, EC50 for activators). Compounds are serially diluted and tested in the same FP assay. The resulting data is fitted to a four-parameter logistic equation to derive the potency values.
-
Mandatory Visualizations
Caption: AMPK Signaling Pathway.
Caption: High-Throughput Screening Workflow.
References
Application Note: Real-Time Monitoring of AMPK Activity Using a FAM-SAMS Peptide-Based Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a master regulator of metabolism. Its role in various physiological and pathological processes has made it a significant target for drug discovery in areas such as metabolic disorders, cancer, and cardiovascular diseases. This application note provides a detailed protocol for the real-time monitoring of AMPK activity using a 5-carboxyfluorescein (B1664652) (FAM) labeled SAMS peptide substrate. The SAMS peptide is a well-characterized substrate for AMPK, derived from acetyl-CoA carboxylase, a key downstream target of AMPK. This continuous kinetic assay allows for the direct measurement of AMPK enzymatic activity, making it suitable for high-throughput screening (HTS) of potential AMPK modulators.
Principle of the Assay
The assay is based on the principle of fluorescence polarization (FP). The FAM-SAMS peptide is a small, fluorescently labeled molecule that rotates rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by AMPK, the larger, phosphorylated this compound peptide can be bound by a specific phosphoserine/threonine antibody. This binding results in a larger molecular complex that tumbles more slowly in solution, leading to an increase in fluorescence polarization. The rate of this change in fluorescence polarization is directly proportional to the rate of AMPK activity. Alternatively, other detection methods can be employed where the phosphorylation event directly alters the fluorescence properties of the substrate.
Materials and Reagents
-
Enzyme: Recombinant human AMPK (α1β1γ1 or other isoforms)
-
Substrate: this compound Peptide (Sequence: 5-FAM-HMRSAMSGLHLVKRR)[1][2]
-
Cofactor: Adenosine triphosphate (ATP)
-
Activator (Optional): Adenosine monophosphate (AMP)
-
Assay Buffer: e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 8% glycerol[3]
-
Test Compounds: Potential AMPK activators or inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
Control Inhibitor: e.g., Compound C
-
Microplates: Black, low-volume 96- or 384-well plates
-
Plate Reader: Capable of measuring fluorescence polarization in real-time with appropriate excitation and emission filters for FAM (Excitation: ~494 nm, Emission: ~521 nm)[1][4]
Protocols
Protocol 1: Real-Time Fluorescence Polarization Assay for AMPK Activity
This protocol describes a continuous assay to monitor AMPK activity by measuring the change in fluorescence polarization of the this compound peptide upon phosphorylation.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X working solution of the assay buffer.
-
AMPK Enzyme Stock: Thaw the enzyme on ice and dilute to the desired concentration in assay buffer. The final concentration should be determined empirically but can range from 0.5 to 10 nM.
-
This compound Peptide Stock: Reconstitute the lyophilized peptide in sterile water or assay buffer to create a stock solution (e.g., 1 mM). Store at -20°C.
-
ATP Stock: Prepare a concentrated stock solution of ATP (e.g., 10 mM) in sterile water and adjust the pH to 7.4. Store at -20°C.
-
Test Compound Plate: Prepare serial dilutions of test compounds in an appropriate solvent (e.g., 100% DMSO).
2. Assay Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, this compound peptide, and AMPK enzyme. The final concentration of this compound peptide is typically in the low micromolar range (e.g., 1-10 µM), and the AMPK concentration should be optimized for a linear reaction rate.
-
Add Test Compounds: Add a small volume (e.g., 1 µL) of the diluted test compounds or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add Reaction Mix: Add the reaction mix to each well of the microplate.
-
Initiate the Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ATP (e.g., 10-100 µM) to ensure the reaction is sensitive to inhibitors.
-
Real-Time Monitoring: Immediately place the plate in a pre-warmed (e.g., 30°C) fluorescence plate reader.
-
Data Acquisition: Measure the fluorescence polarization at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
3. Data Analysis:
-
Plot the fluorescence polarization values against time for each well.
-
Determine the initial reaction velocity (rate of change in fluorescence polarization) for each reaction by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
For activator studies, plot the fold activation against the activator concentration to determine the EC₅₀ value.
Data Presentation
The following tables summarize key quantitative data for the AMPK assay. Note that some values are derived from assays using unlabeled SAMS peptide or other fluorescent probes, as comprehensive data for the real-time this compound assay is not fully available in the literature.
Table 1: Kinetic Parameters for AMPK Substrates
| Parameter | Value | Substrate | AMPK Isoform | Conditions | Reference |
| Km (ATP) | 34 µM | SAMS Peptide | α1β1γ1 | In the absence of AMP | |
| Km (ATP) | 74 µM | SAMS Peptide | α1β1γ1 | In the presence of 100 µM AMP | |
| Km (ATP) | 65 µM | SAMS Peptide | α2β1γ1 | In the absence of AMP | |
| Km (ATP) | 73 µM | SAMS Peptide | α2β1γ1 | In the presence of 100 µM AMP | |
| Km (SAMS) | 19.33 µM | SAMS Peptide | Not specified | ELISA-based assay |
Table 2: Assay Performance Metrics
| Parameter | Value | Assay Type | Notes | Reference |
| Z'-factor | > 0.5 | TR-FRET based AMPK protection assay | Suitable for high-throughput screening. | |
| Z'-factor | 0.55 | Fluorescence-based MANT-ADP displacement | Average Z'-factor for a screen of 13,120 molecules. | |
| Signal-to-Background Ratio | 3 to 6-fold | Sox-based fluorescent peptide assay | Expected increase in signal intensity upon peptide phosphorylation. |
Visualizations
Diagram 1: AMPK Signaling Pathway
Caption: Simplified overview of the AMPK signaling pathway.
Diagram 2: Experimental Workflow for Real-Time AMPK Monitoring
Caption: Workflow for the real-time AMPK fluorescence assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal change | Inactive enzyme. | Verify enzyme activity using a positive control activator (e.g., AMP). Use a fresh batch of enzyme. |
| Incorrect buffer components or pH. | Ensure all buffer components are at the correct concentration and the pH is accurate. | |
| Sub-optimal substrate or ATP concentration. | Optimize the concentrations of this compound peptide and ATP. | |
| High background signal | Autofluorescence of test compounds. | Run a control with the compound and all assay components except the enzyme. Subtract this background from the assay signal. |
| Contaminated reagents or microplate. | Use fresh, high-quality reagents and plates specifically designed for fluorescence assays. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity measurements. |
| Enzyme instability. | Keep the enzyme on ice and add it to the reaction mix just before starting the assay. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. Consider using automated liquid handlers for high-throughput applications. |
| Inconsistent temperature across the plate. | Ensure the plate reader has uniform temperature control and allow the plate to equilibrate to the set temperature before starting the reaction. |
Conclusion
The real-time fluorescence-based assay using a this compound peptide substrate provides a robust and sensitive method for monitoring AMPK activity. This continuous kinetic assay is well-suited for the screening and characterization of potential AMPK activators and inhibitors in a high-throughput format, facilitating drug discovery efforts targeting this critical metabolic regulator. Careful optimization of assay conditions is essential to ensure reliable and reproducible results.
References
Application Notes and Protocols for Studying AMPK Isoform-Specific Activity using FAM-SAMS
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a master regulator of metabolism. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3). These isoforms exhibit tissue-specific expression and potentially distinct physiological roles, making the study of isoform-specific activity critical for understanding metabolic regulation and for targeted drug development.
This document provides detailed application notes and protocols for measuring the activity of specific AMPK isoforms using a fluorescent, non-radioactive assay based on the FAM-SAMS peptide substrate. The SAMS peptide is a well-established substrate for AMPK, derived from the phosphorylation site on acetyl-CoA carboxylase (ACC). By utilizing a 5-carboxyfluorescein (B1664652) (FAM)-labeled SAMS peptide, kinase activity can be determined by measuring the fluorescence polarization or by separating the phosphorylated and unphosphorylated peptides. This method offers a sensitive, safe, and high-throughput alternative to traditional radioactive assays.
Signaling Pathway
AMPK is activated by an increase in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses like low glucose, hypoxia, or exercise. Activation involves the phosphorylation of Threonine 172 on the catalytic α subunit by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). Once active, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
Application Notes and Protocols for FAM-SAMS Fluorescence Detection in AMPK Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of AMP-activated protein kinase (AMPK) using a 5-carboxyfluorescein (B1664652) (FAM) labeled SAMS peptide substrate. The primary detection method described is a competitive fluorescence polarization (FP) assay, a robust and homogeneous format suitable for high-throughput screening (HTS) of potential AMPK modulators.
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in regulating cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes. The SAMS peptide, with the sequence HMRSAMSGLHLVKRR, is a well-established and highly specific substrate for AMPK. By labeling this peptide with a fluorescent FAM dye (FAM-SAMS), it is possible to develop sensitive and continuous assays to monitor AMPK activity.
This document outlines the principles and a detailed protocol for an AMPK activity assay using a competitive fluorescence polarization (FP) format. In this assay, the phosphorylation of the this compound peptide by AMPK is detected using a phosphospecific antibody. The binding of the antibody to the phosphorylated peptide results in a larger molecular complex, which tumbles slower in solution and thus exhibits high fluorescence polarization. Conversely, in the absence of phosphorylation (e.g., in the presence of an AMPK inhibitor), the unbound, phosphorylated this compound tracer remains small, tumbles rapidly, and exhibits low fluorescence polarization.
Signaling Pathway and Experimental Workflow
The activation of AMPK and the principle of the competitive FP assay are illustrated in the following diagrams.
Caption: AMPK Activation Pathway.
Caption: Competitive FP Assay Workflow.
Quantitative Data Summary
The following tables summarize typical concentrations and performance metrics for the this compound AMPK assay. These values may require optimization for specific experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Final Concentration | Notes |
| AMPK Enzyme | 1-10 nM | Titrate for optimal signal window. |
| This compound Peptide | 10-100 nM | Titrate for optimal signal window. |
| ATP | 10-100 µM | Should be at or near the Km for ATP. |
| Anti-phospho-SAMS Ab | 1-20 nM | Titrate for optimal binding. |
| MgCl₂ | 5-10 mM | Required for kinase activity. |
| DTT | 1-2 mM | Reducing agent. |
| BSA | 0.01-0.1% (w/v) | Reduces non-specific binding. |
Table 2: Assay Performance Metrics
| Parameter | Typical Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for HTS. |
| Signal Window | > 100 mP | The difference in millipolarization units between high and low controls. |
| IC₅₀ (Staurosporine) | 10-100 nM | Example IC₅₀ for a known non-specific kinase inhibitor. |
| Incubation Time | 30-60 min | Time for the kinase reaction to proceed within the linear range. |
Experimental Protocols
Materials and Reagents
-
AMPK Enzyme: Recombinant, purified AMPK heterotrimer.
-
This compound Peptide: 5-FAM-HMRSAMSGLHLVKRR, purified by HPLC.
-
Anti-phospho-SAMS Antibody: A specific monoclonal or polyclonal antibody that recognizes the phosphorylated SAMS peptide.
-
ATP: Adenosine 5'-triphosphate, disodium (B8443419) salt.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20, 0.1% (w/v) BSA.
-
Stop/Detection Buffer: Assay buffer containing EDTA (to stop the kinase reaction) and the anti-phospho-SAMS antibody.
-
Microplates: Black, low-volume, non-binding 384-well microplates are recommended.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation (≈485 nm) and emission (≈520 nm) filters.
Protocol: Competitive Fluorescence Polarization Assay for AMPK Activity
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
1. Reagent Preparation:
-
Prepare a 2X stock of AMPK enzyme in assay buffer.
-
Prepare a 4X stock of this compound peptide and ATP in assay buffer.
-
Prepare a 4X stock of test compounds (potential inhibitors) in assay buffer with a constant percentage of DMSO (e.g., 4%). For controls, use assay buffer with the same percentage of DMSO.
-
Prepare a 2X Stop/Detection buffer containing the anti-phospho-SAMS antibody and 20 mM EDTA in assay buffer.
2. Assay Procedure:
-
Add Test Compounds: To each well of the 384-well plate, add 5 µL of the 4X test compound solution or control buffer.
-
Add Enzyme: Add 5 µL of the 2X AMPK enzyme solution to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 5 µL of assay buffer.
-
Initiate Kinase Reaction: Add 10 µL of the 2X this compound/ATP solution to all wells to start the reaction. The final volume is now 20 µL.
-
Incubation: Shake the plate gently for 30 seconds and then incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Add Antibody: Add 20 µL of the 2X Stop/Detection buffer to all wells. This will stop the kinase reaction and introduce the antibody for detection.
-
Detection Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the antibody-phosphorylated peptide binding to reach equilibrium. Protect the plate from light.
-
Measure Fluorescence Polarization: Read the plate on a suitable plate reader.
3. Controls:
-
High Polarization Control (Max Signal): Contains all reagents except the test compound (DMSO vehicle control). This represents 100% enzyme activity.
-
Low Polarization Control (Min Signal): Contains all reagents but a known potent AMPK inhibitor (e.g., Compound C) or no AMPK enzyme. This represents 0% enzyme activity.
4. Data Analysis:
-
Calculate the fluorescence polarization (P) in millipolarization units (mP) for each well using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I_parallel is the fluorescence intensity parallel to the excitation light plane, I_perpendicular is the fluorescence intensity perpendicular to the excitation light plane, and G is the G-factor of the instrument.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the mP value of the test compound well, mP_min is the average mP of the low polarization control, and mP_max is the average mP of the high polarization control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This detailed protocol provides a robust framework for the sensitive detection of AMPK activity and the screening of potential inhibitors using a this compound based fluorescence polarization assay. Optimization of specific reagent concentrations and incubation times is recommended for achieving the best assay performance.
Troubleshooting & Optimization
troubleshooting low signal in FAM-SAMS AMPK assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using FAM-SAMS AMPK assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound AMPK assay?
The this compound AMPK assay is a fluorescence polarization (FP) based method to measure the activity of AMP-activated protein kinase (AMPK).[1][2][3] It utilizes a substrate peptide, SAMS, which is labeled with a fluorescent dye called FAM (carboxyfluorescein).[4][5][6][7][8] In solution, the small, unbound this compound peptide rotates rapidly, resulting in a low fluorescence polarization value. When AMPK phosphorylates the SAMS peptide, it can then be bound by a larger molecule (in some assay formats), or the phosphorylation itself can alter the peptide's interaction with the solvent, leading to a decrease in the speed of rotation. This slower tumbling of the larger complex results in a higher fluorescence polarization signal. The change in fluorescence polarization is therefore proportional to the amount of phosphorylated SAMS peptide and thus to the AMPK activity.
Q2: What are the key components of a this compound AMPK assay?
A typical this compound AMPK assay includes the following key components:
-
AMPK Enzyme: Purified, active AMP-activated protein kinase.
-
This compound Peptide: A synthetic peptide substrate for AMPK, fluorescently labeled with FAM. The typical sequence is {5-FAM}-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg.[4]
-
ATP: As a phosphate (B84403) donor for the kinase reaction.
-
Assay Buffer: A buffer system optimized for AMPK activity and stability, typically at a pH between 7.5 and 8.5.[9]
-
Microplate: Black, opaque microplates are recommended to minimize background fluorescence and light scatter.[10][11]
Q3: What is a typical expected change in millipolarization (mP) units?
A good fluorescence polarization assay generally exhibits a change in mP of 100 or more upon binding or modification of the tracer.[12] However, the actual dynamic range will depend on the specific assay conditions, including the concentrations of the reagents and the activity of the enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during this compound AMPK assays that can lead to a low signal.
Issue 1: Low Raw Fluorescence Intensity
Q: My raw fluorescence intensity readings are very low, close to the buffer blank. What could be the cause?
A low raw fluorescence intensity can lead to a poor signal-to-noise ratio and unreliable polarization readings.[13] The fluorescence intensity of the well containing the this compound tracer should be at least three times the intensity of a well containing only the assay buffer.[10]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for FAM (Excitation: ~495 nm, Emission: ~520 nm).[9][11] Optimize the gain settings to enhance signal detection without saturating the detector.[10] |
| Degraded this compound Peptide | Ensure the this compound peptide has been stored correctly, protected from light and at the recommended temperature, to prevent photobleaching or degradation.[13] Prepare fresh dilutions from a stock solution. |
| Low this compound Concentration | The concentration of the this compound peptide may be too low. Increase the tracer concentration. A suggested starting range for fluorescently labeled molecules in FP assays is 1 nM to 1 µM.[10] It's crucial to select the lowest concentration that provides a signal at least 3 times above the buffer background.[13] |
| Fluorescence Quenching | Components in your assay buffer or the local environment of the FAM dye on the peptide could be quenching the fluorescence.[13][14][15] Guanine residues in proximity to FAM are known to cause significant quenching.[14][15] While the SAMS peptide sequence does not contain guanine, other buffer components could be problematic. Test the fluorescence intensity of the this compound peptide in different buffer compositions. |
| pH of the Assay Buffer | The fluorescence of FAM is pH-sensitive and decreases below pH 7. Ensure your assay buffer is within the optimal pH range for FAM, which is typically 7.5–8.5.[9] |
Issue 2: Low Fluorescence Polarization (mP) Shift or Small Assay Window
Q: I see a reasonable raw fluorescence intensity, but the change in polarization (ΔmP) upon AMPK activity is very small. What should I do?
A small change in millipolarization (mP) between the free and phosphorylated/bound peptide makes it difficult to distinguish the signal from noise.[10]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive or Low Activity of AMPK Enzyme | Ensure the AMPK enzyme is active. Use a fresh aliquot of the enzyme and verify its activity with a positive control. Confirm that all necessary co-factors for AMPK activity are present in the assay buffer. |
| Suboptimal ATP Concentration | The ATP concentration is critical. It should be at or near the Km of AMPK for ATP to ensure efficient phosphorylation. However, very high concentrations of ATP can be inhibitory. Perform an ATP titration to find the optimal concentration for your assay. |
| Insufficient Incubation Time | The kinase reaction may not have reached a sufficient level of completion. Increase the incubation time to allow for more product formation. |
| "Propeller Effect" | The FAM fluorophore may be attached to the SAMS peptide via a linker that is too long or flexible. This can allow the dye to have significant rotational freedom even after the peptide is phosphorylated and bound, leading to a minimal change in polarization.[10][16] Consider using a this compound peptide with a shorter or more rigid linker. |
| Inappropriate Size Difference | The change in polarization is dependent on the relative size difference between the free and bound tracer. If the change in molecular weight upon phosphorylation (and subsequent binding, if applicable) is not significant, the change in polarization will be small.[10][17] |
| High Background Polarization | High background polarization can reduce the assay window. This can be caused by fluorescent contaminants in the buffer or non-specific binding of the this compound peptide to the microplate.[10] Use high-purity reagents and black, non-binding surface microplates.[11][12] |
| Presence of Interfering Substances | Some compounds in your sample or buffer, such as albumin, can bind to the fluorescent tracer and interfere with the assay.[12][18] Avoid using bovine serum albumin (BSA) and consider alternatives like bovine gamma globulin (BGG) if a carrier protein is necessary.[10][12] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Peptide Concentration
-
Prepare a serial dilution of the this compound peptide in the assay buffer. A typical concentration range to test is 0.1 nM to 100 nM.[13]
-
In parallel, prepare a serial dilution of free FAM dye at the same concentrations for comparison.
-
Dispense replicates of each dilution into a black, non-binding 384-well plate.
-
Include wells with only the assay buffer to measure background fluorescence.
-
Measure the fluorescence intensity and polarization of each well using a plate reader set to the appropriate excitation and emission wavelengths for FAM.
-
Data Analysis:
-
Plot the fluorescence intensity versus the this compound peptide concentration. Select the lowest concentration that provides a fluorescence intensity at least three times higher than the buffer background.[13]
-
Plot the millipolarization (mP) versus the this compound peptide concentration. The polarization should be low and relatively constant across the concentration range.
-
Protocol 2: AMPK Activity Assay
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 40 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.1% Brij-35).
-
Prepare the this compound peptide at 2x the optimal concentration determined in Protocol 1.
-
Prepare ATP at 2x the desired final concentration (e.g., 100 µM).
-
Prepare a serial dilution of the AMPK enzyme.
-
Prepare a "no enzyme" control.
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of the 2x this compound peptide solution to each well.
-
Add 5 µL of the AMPK enzyme dilutions to the appropriate wells. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Subtract the mP value of the "no enzyme" control from all other readings to determine the change in polarization (ΔmP).
-
Plot the ΔmP against the AMPK enzyme concentration.
-
Visualizations
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AddexBio Product Detail - SAM PEP 1 - (5-FAM) labeled [addexbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SAMs peptide, FAM labeled - 1 mg [anaspec.com]
- 8. SAMs peptide, FAM labeled - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing FAM-Based Assays on Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FAM-labeled molecules on self-assembled monolayers (SAMs). The focus is on reducing background fluorescence to improve assay sensitivity and data quality.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to low signal-to-noise ratios and unreliable data. This guide addresses common causes and provides systematic solutions.
Q1: What are the primary sources of high background fluorescence in my FAM-SAM experiment?
High background fluorescence in assays using FAM-labeled probes on SAMs typically originates from three main sources:
-
Non-specific binding: The FAM-labeled probe or other fluorescent molecules in the sample may adhere to the SAM surface or the substrate in areas where they are not intended to bind. This can be caused by hydrophobic or electrostatic interactions.
-
Autofluorescence: The substrate material itself or components of your sample may possess natural fluorescence at the excitation and emission wavelengths of FAM.
-
Incomplete quenching or signal modulation: In assays where the FAM fluorescence is designed to be quenched or enhanced upon binding, incomplete modulation can lead to a high background signal.
Q2: My FAM-labeled oligonucleotide is showing high non-specific binding to the SAM surface. How can I reduce this?
Non-specific binding of probes is a common issue. Here are several strategies to mitigate it:
-
Use a blocking agent: After forming the SAM, incubate the surface with a blocking agent to passivate any remaining active sites. Common blocking agents include Bovine Serum Albumin (BSA) and casein.
-
Optimize the SAM density: A well-ordered and densely packed SAM can be more resistant to non-specific binding. You can achieve this by optimizing the incubation time and the concentration of the thiol solution during SAM formation.
-
Adjust buffer conditions:
-
pH: Modify the pH of your buffers to be near the isoelectric point of your probe to minimize electrostatic interactions.
-
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can help to shield charges and reduce non-specific binding.[1]
-
-
Add a surfactant: A low concentration of a non-ionic surfactant, such as Tween-20, in your washing buffers can help to disrupt hydrophobic interactions that cause non-specific binding.[1]
Q3: I suspect the substrate is autofluorescent. What can I do?
Substrate autofluorescence can be a significant contributor to background noise.
-
Choose a low-fluorescence substrate: If possible, select a substrate known for low autofluorescence in the green spectrum where FAM emits.
-
Background subtraction: Most fluorescence imaging software allows for background subtraction. Be sure to take an image of a blank, probe-free area of your SAM to use for this correction.
Q4: My signal-to-noise ratio is poor. How can I improve it?
Improving the signal-to-noise ratio (SNR) involves either increasing the specific signal, decreasing the background noise, or both.
-
Optimize probe concentration: Using too high a concentration of your FAM-labeled probe can lead to increased background without a proportional increase in specific signal. Perform a titration experiment to find the optimal concentration.
-
Increase washing efficiency: Insufficient washing can leave unbound probes on the surface. Increase the number and duration of your washing steps.
-
Photobleaching: In some cases, you can selectively photobleach the background fluorescence before acquiring your final image, although this must be done carefully to avoid bleaching your specific signal.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration of thiol for forming the SAM?
The optimal thiol concentration typically ranges from 1 to 10 mM in a solvent like ethanol. However, the ideal concentration can depend on the specific thiol and the desired SAM density. It is recommended to start with a concentration in this range and optimize based on your experimental results.
Q2: How long should I incubate the substrate in the thiol solution?
While SAM formation begins almost immediately, a well-ordered monolayer can take several hours to form. An incubation time of 12-24 hours at room temperature is generally recommended to ensure a densely packed and stable SAM.
Q3: What is the best way to clean the gold substrate before SAM formation?
A pristine surface is crucial for the formation of a high-quality SAM. A common and effective method is to use a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. After piranha cleaning, rinse thoroughly with deionized water and ethanol, and then dry under a stream of nitrogen.
Q4: Can I reuse my FAM-functionalized SAM surface?
In most cases, it is not recommended to reuse the surface for quantitative experiments, as the regeneration process can be harsh and may alter the surface properties, leading to inconsistent results. For qualitative or screening purposes, some regeneration protocols exist, but they must be carefully validated.
Data Presentation
The following table summarizes the expected impact of various troubleshooting strategies on the signal-to-noise ratio (SNR) in a FAM-SAM based assay. The impact is categorized as low, moderate, or high based on generally observed outcomes in fluorescence-based surface assays.
| Troubleshooting Strategy | Potential Impact on SNR | Notes |
| Blocking with 1% BSA | High | BSA is very effective at preventing non-specific binding of proteins and nucleic acids. |
| Adding 0.05% Tween-20 to wash buffer | Moderate to High | Helps to remove loosely bound molecules through detergent action. |
| Increasing NaCl concentration in binding buffer | Moderate | Reduces electrostatic interactions that can cause non-specific binding. |
| Optimizing probe concentration | Moderate | Prevents excess unbound probe from contributing to background. |
| Extended washing steps | Moderate | Ensures more complete removal of unbound probe. |
| Background subtraction in software | Variable | Can be effective, but does not remove the noise associated with the background signal. |
Experimental Protocols
Protocol: Immobilization of a FAM-Labeled, Thiol-Modified Oligonucleotide on a Gold Surface
This protocol describes the steps to create a self-assembled monolayer of a thiol-modified oligonucleotide labeled with FAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide with a gold film)
-
5'-Thiol-modified, 3'-FAM-labeled oligonucleotide probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mercaptohexanol (MCH)
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate with piranha solution (handle with extreme caution) for 15 minutes.
-
Rinse thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Probe Preparation (Thiol Reduction):
-
Prepare a 100 µM solution of your thiol-modified oligonucleotide in deionized water.
-
Add TCEP to a final concentration of 1 mM to reduce the disulfide bonds on the thiol-modified oligo.
-
Incubate at room temperature for 1 hour.
-
-
SAM Formation and Probe Immobilization:
-
Immediately after reduction, dilute the oligonucleotide solution to 1 µM in PBS.
-
Immerse the clean, dry gold substrate in the oligonucleotide solution.
-
Incubate for 16-24 hours at room temperature in a humid chamber to prevent evaporation.
-
-
Washing:
-
Remove the substrate from the oligonucleotide solution.
-
Rinse thoroughly with PBS, then with deionized water.
-
Dry under a stream of nitrogen.
-
-
Backfilling with MCH (Blocking):
-
Prepare a 1 mM solution of MCH in deionized water.
-
Immerse the substrate in the MCH solution for 1-2 hours at room temperature. This step helps to displace non-specifically bound oligonucleotides and passivate the surface.
-
Rinse the substrate again with PBS and deionized water.
-
Dry under a stream of nitrogen.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry container, protected from light, until ready for use.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing a FAM-functionalized self-assembled monolayer.
Troubleshooting Logic Diagram
Caption: Logical approach to troubleshooting high background fluorescence.
References
Technical Support Center: Optimizing FAM-SAMS Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FAM-SAMS substrate concentration in kinase assays, with a particular focus on AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which kinase is it a substrate?
A1: this compound is a synthetic peptide substrate that is labeled with a 5-carboxyfluorescein (B1664652) (FAM) fluorescent dye. The peptide sequence, HMRSAMSGLHLVKRR, is a specific substrate for AMP-activated protein kinase (AMPK), making this compound a valuable tool for studying AMPK activity.
Q2: What is the optimal concentration of this compound to use in my kinase assay?
A2: The optimal concentration of this compound is dependent on the specific assay conditions, particularly the concentration of your kinase. A good starting point is to use a concentration around the Michaelis-Menten constant (Km) of the kinase for the substrate. The reported Km of AMPK for the SAMS peptide is approximately 27 µM. Therefore, a typical starting range for optimization would be between 10 µM and 100 µM. For inhibitor screening, using a this compound concentration at or near the Km is often recommended to ensure sensitive detection of competitive inhibitors.
Q3: How does the this compound concentration affect the assay signal?
A3: The concentration of this compound directly impacts the fluorescence signal and the overall assay window (the difference between the minimum and maximum signal).
-
Too low concentration: May result in a weak signal that is difficult to distinguish from the background noise, leading to a poor signal-to-noise ratio.
-
Too high concentration: Can lead to signal saturation, where the detector is overwhelmed, and can also cause inner filter effects or fluorescence quenching, which can paradoxically decrease the signal and narrow the assay window. High substrate concentrations can also lead to rapid depletion of ATP, which may affect the linearity of the reaction.
Q4: What type of kinase assay formats are compatible with this compound?
A4: this compound is compatible with various fluorescence-based kinase assay formats, including:
-
Fluorescence Polarization (FP): This is a common method where the change in the polarization of the fluorescent light upon phosphorylation is measured.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This format can also be adapted for use with this compound.
-
Direct Fluorescence Intensity: In some formats, the change in fluorescence intensity upon phosphorylation can be measured.
Troubleshooting Guide
This section provides solutions to common problems encountered when optimizing this compound concentration.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal or Small Assay Window | 1. Sub-optimal this compound Concentration: The concentration may be too low, resulting in a weak signal. | 1. Perform a this compound Titration: Test a range of concentrations (e.g., 0.1x to 10x the estimated Km) to identify the optimal concentration that provides a robust signal without saturation. |
| 2. Inactive Kinase: The kinase may have lost activity due to improper storage or handling. | 2. Check Kinase Activity: Run a positive control with a known activator or a higher concentration of the kinase to confirm its activity. | |
| 3. Incorrect Buffer Conditions: The pH, salt concentration, or cofactors in the buffer may not be optimal for the kinase. | 3. Optimize Buffer Components: Systematically test different buffer conditions to find the optimal environment for your kinase. | |
| 4. Low ATP Concentration: Insufficient ATP will limit the kinase reaction. | 4. Verify ATP Concentration: Ensure the final ATP concentration is appropriate for your kinase, typically around its Km for ATP. | |
| High Background Signal | 1. Autofluorescence of Assay Components: The assay buffer, microplate, or test compounds may be fluorescent. | 1. Use Appropriate Assay Plates: Black, opaque microplates are recommended to minimize background fluorescence. |
| 2. Contaminated Reagents: Reagents may be contaminated with fluorescent impurities. | 2. Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and components. | |
| 3. Non-specific Binding: this compound may be binding to the wells of the microplate or other proteins in the assay. | 3. Include a Detergent: A low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help reduce non-specific binding. | |
| Signal Decreases at High this compound Concentrations | 1. Inner Filter Effect/Quenching: At high concentrations, the fluorescent molecules can absorb the emitted light or quench each other's fluorescence. | 1. Lower this compound Concentration: Reduce the this compound concentration to a range where the signal is linearly proportional to the concentration. |
| 2. Substrate Inhibition: Some kinases can be inhibited by very high concentrations of their substrate. | 2. Perform a Substrate Titration Curve: This will reveal the concentration at which substrate inhibition occurs. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For small volumes, consider using automated liquid handlers if available. |
| 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the assay wells. | 2. Ensure Proper Mixing: Gently mix the plate after adding all reagents. | |
| 3. Temperature Fluctuations: Inconsistent temperature during the assay can affect enzyme activity. | 3. Maintain a Constant Temperature: Use an incubator or a temperature-controlled plate reader. |
Experimental Protocols
Determining the Optimal this compound Concentration
This protocol describes a method for determining the optimal this compound concentration for a fluorescence polarization (FP) kinase assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT). The optimal buffer composition may vary depending on the specific kinase.
-
Kinase Stock: Dilute the kinase in 1X kinase buffer to a 2X concentration that gives a robust signal in the linear range of the assay. This concentration should be predetermined in a separate kinase titration experiment.
-
ATP Stock: Prepare a 2X ATP solution in 1X kinase buffer at the desired final concentration (typically at the Km of the kinase for ATP).
-
This compound Dilution Series: Prepare a serial dilution of this compound in 1X kinase buffer. A suggested starting range is from 100 µM down to 0.1 µM.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of each this compound dilution to triplicate wells of a black, non-binding microplate.
-
Add 5 µL of 2X kinase stock to the wells containing the this compound dilutions.
-
To determine the background signal, add 5 µL of 1X kinase buffer without the kinase to a separate set of wells for each this compound concentration.
-
Initiate the kinase reaction by adding 10 µL of 2X ATP stock to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time that falls within the linear range of the reaction.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Read the fluorescence polarization on a plate reader equipped with the appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm).
3. Data Analysis:
-
Calculate the average fluorescence polarization (mP) and the standard deviation for each this compound concentration.
-
Subtract the background mP values (wells without kinase) from the corresponding sample mP values.
-
Plot the net mP value against the this compound concentration.
-
The optimal this compound concentration is typically the lowest concentration that gives the maximal and most stable signal (the plateau of the curve). This concentration will provide the best assay window and signal-to-noise ratio.
Data Presentation
Table 1: Representative Data for this compound Concentration Optimization
This table shows an example of the results from a this compound titration experiment. The optimal concentration in this example would be around 25-50 µM, as this range provides a strong signal with low variability before the onset of signal quenching at higher concentrations.
| This compound Concentration (µM) | Average Fluorescence Polarization (mP) | Standard Deviation (mP) | Signal-to-Background Ratio |
| 0 | 52 | 3.1 | 1.0 |
| 1 | 115 | 4.5 | 2.2 |
| 5 | 230 | 6.2 | 4.4 |
| 10 | 310 | 7.8 | 6.0 |
| 25 | 380 | 8.1 | 7.3 |
| 50 | 385 | 8.5 | 7.4 |
| 100 | 370 | 12.3 | 7.1 |
| 200 | 340 | 15.8 | 6.5 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting low signal in this compound assays.
Caption: AMPK phosphorylates this compound, causing a detectable FP signal change.
preventing photobleaching of FAM-SAMS during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Carboxyfluorescein (FAM) labeled Self-Assembled Monolayers (SAMS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and ensure the integrity of your fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my FAM-SAMS signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the FAM molecule on your SAM, which results in the loss of its ability to fluoresce.[1] This fading occurs when the FAM molecule is exposed to excitation light. During the fluorescence process, the excited fluorophore can enter a long-lived, highly reactive triplet state.[2] In this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[3][4] High-intensity light and prolonged exposure are the primary drivers of this process.[1]
Q2: How does the SAM environment affect FAM photobleaching?
A2: The environment immediately surrounding the FAM molecule significantly influences its photostability. Unlike fluorophores in a solution, FAM molecules on a SAM are in a fixed position on a solid substrate. This can lead to different photobleaching kinetics compared to solution-based measurements.[5] Proximity to other fluorophores on the SAM can lead to dye-dye interactions that may accelerate photobleaching, an oxygen-independent process.[5] The type of substrate (e.g., glass, gold) can also play a role in quenching or altering the photophysics of the dye.
Q3: What are antifade reagents and are they suitable for this compound?
A3: Antifade reagents are chemical compounds that reduce photobleaching, primarily by scavenging for reactive oxygen species (ROS).[6] Common components include p-Phenylenediamine (PPD), 1,4-Diazabicyclo-octane (DABCO), n-Propyl gallate (NPG), and Trolox (a vitamin E analog).[6][7] While traditionally used in mounting media for biological slides, their liquid form can be adapted for SAM experiments.[8][9] For surface-based assays, you can apply a buffered solution containing an antifade agent directly to the SAM surface before or during imaging. Enzymatic oxygen scavenging systems are another excellent option that can be applied as a solution overlaying the SAM.[7]
Q4: What is an oxygen scavenging system and how does it work?
A4: An oxygen scavenging system (OSS) is an enzymatic solution that actively removes dissolved oxygen from the imaging buffer, thereby preventing the formation of ROS that cause photobleaching.[7] Common systems include:
-
Glucose Oxidase and Catalase (GO/CAT or GODCAT): Glucose oxidase consumes oxygen to convert glucose into gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[7]
-
Protocatechuic Acid and Protocatechuate-3,4-Dioxygenase (PCA/PCD): PCD uses oxygen to break down PCA. This system can achieve lower steady-state oxygen concentrations than GODCAT.[7]
These systems are highly effective for single-molecule and surface-based fluorescence experiments where maximizing fluorophore lifetime is critical.[7]
Q5: Beyond chemical methods, how can I adjust my imaging setup to reduce photobleaching?
A5: Optimizing your microscope settings is a crucial and effective way to minimize photobleaching:[3]
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio. Neutral density filters are useful for this.[10]
-
Minimize Exposure Time: Use the shortest camera exposure time that allows for a clear image.[10]
-
Reduce Frequency of Acquisition: In time-lapse experiments, increase the interval between image captures to limit the total light dose on the sample.[1]
-
Use Sensitive Detectors: High-sensitivity cameras (like EMCCD or sCMOS) require less excitation light to generate a strong signal.[1]
Troubleshooting Guide: Rapid Signal Loss of this compound
If you are experiencing rapid fading of your this compound fluorescence signal, use the following guide to diagnose and resolve the issue.
Problem: The fluorescent signal from my this compound is bright initially but fades very quickly during imaging.
Caption: Troubleshooting workflow for rapid photobleaching of this compound.
Quantitative Data on Antifade Reagent Performance
The effectiveness of antifade reagents can vary. The tables below summarize quantitative data from studies on fluorescein (B123965) and similar dyes to help guide your choice of photobleaching prevention strategy.
Table 1: Comparison of Photobleaching Half-Life for Fluorescein
| Mounting Medium | Photobleaching Half-Life (seconds) | Fold Improvement vs. Control |
| 90% Glycerol in PBS (pH 8.5) - Control | 9 | - |
| VECTASHIELD® | 96 | ~10.7x |
Data sourced from a study on fluorescein-labeled probes, providing a relative measure of performance. Actual half-life on a SAM may vary.
Table 2: Qualitative Comparison of Common Antifade Agents for Fluorescein Dyes
| Antifade Agent | Efficacy in Retarding Fading | Effect on Initial Fluorescence Intensity | Key Considerations |
| p-Phenylenediamine (PPD) | Very High | Reduces initial intensity | Can be toxic and may react with certain cyanine (B1664457) dyes.[11][12] |
| n-Propyl gallate (NPG) | High | Minimal reduction | Can be difficult to dissolve and may have biological effects in live-cell work.[11] |
| 1,4-Diazabicyclo-octane (DABCO) | Moderate | Minimal reduction | Less effective than PPD but also less toxic.[11] |
| Mowiol 4-88 | Moderate | No reduction | Often used in combination with other agents to boost antifade effect.[12] |
| VECTASHIELD® | Very High | Slight reduction | A commercial formulation that is highly effective for fluorescein. |
| Slowfade® | High | Varies by formulation | Commercial options available with different properties (e.g., curing vs. non-curing). |
This table provides a general comparison based on published studies. Optimal choice depends on the specific experimental requirements.[13]
Experimental Protocols
Protocol 1: Application of a Liquid Antifade Reagent (Trolox)
This protocol describes how to use Trolox, a water-soluble antioxidant, to reduce photobleaching for this compound on a substrate (e.g., a glass coverslip).
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Imaging Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Ethanol (for stock solution)
-
This compound substrate
Procedure:
-
Prepare Trolox Stock Solution:
-
Prepare a 100 mM stock solution of Trolox in ethanol.[2]
-
Store aliquots at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Apply to SAM:
-
Place your this compound substrate in your imaging chamber or on the microscope stage.
-
Gently add a sufficient volume of the Trolox-containing imaging buffer to cover the SAM surface.
-
Incubate for 5-15 minutes in the dark to allow the Trolox to act as an oxygen scavenger.
-
-
Image the Sample:
-
Proceed with fluorescence imaging.
-
For best results, keep the sample covered with the Trolox solution during the entire imaging session.
-
Protocol 2: Using an Enzymatic Oxygen Scavenging System (GODCAT)
This protocol is adapted for surface-based experiments and is highly effective for demanding applications like single-molecule imaging.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging Buffer (e.g., PBS or Tris buffer, pH 7.4)
-
This compound substrate
Procedure:
-
Prepare Stock Solutions:
-
Glucose Oxidase: Prepare a stock solution of ~1000 U/mL in buffer.
-
Catalase: Prepare a stock solution of ~2000 U/mL in buffer.
-
Glucose: Prepare a 20% (w/v) stock solution in buffer.
-
Store all stock solutions at 4°C for short-term use or -20°C for long-term storage.
-
-
Prepare the GODCAT Imaging Buffer:
-
On the day of the experiment, prepare the final imaging buffer. For a 1 mL final volume, add:
-
~100 nM Glucose Oxidase (~0.1 µL of stock)
-
~1.5 µM Catalase (~0.75 µL of stock)
-
~56 mM Glucose (28 µL of 20% stock)
-
Top up to 1 mL with your imaging buffer.
-
-
Note: These are starting concentrations and can be optimized.[7] The system works by consuming oxygen, so it is most effective in a sealed or semi-sealed chamber to limit re-oxygenation from the air.
-
-
Apply to SAM and Seal (Optional but Recommended):
-
Add the complete GODCAT imaging buffer to your this compound substrate.
-
If possible, create a sealed sample chamber. This can be done by placing a clean coverslip over the buffer droplet on your substrate and sealing the edges with epoxy or vacuum grease. This will create a small, enclosed volume where the oxygen can be effectively depleted.
-
-
Incubate and Image:
-
Allow the enzyme system to work for at least 5-10 minutes to reduce the dissolved oxygen concentration before starting your imaging.[7]
-
Proceed with fluorescence imaging.
-
Visualizations
Mechanism of Photobleaching and Prevention
Caption: Simplified signaling pathway of photobleaching and its prevention.
General Experimental Workflow for Photobleaching Mitigation
Caption: Experimental workflow for applying antifade reagents to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. medium.com [medium.com]
- 5. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oxygen-scavenging system without impact on DNA mechanical properties in single-molecule fluorescence experiments - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The Jablonski Diagram - ExpertCytometry [expertcytometry.com]
- 10. news-medical.net [news-medical.net]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. politesi.polimi.it [politesi.polimi.it]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Signal-to-Noise Ratio in FAM-SAMS Assays
Welcome to the technical support center for Fluorescence-Activated Molecule Sorting (FAMS) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio (SNR) in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in the context of a FAM-SAMS assay?
A1: In a this compound assay, the "signal" is the fluorescence emission from your specific target molecules that have been labeled with a fluorescent probe (like FAM). The "noise" is the background fluorescence that does not originate from your target molecules. The signal-to-noise ratio (SNR) is a measure of how distinguishable your true signal is from this background noise. A higher SNR is crucial for the sensitive and accurate detection and sorting of single molecules.
Q2: What are the primary sources of noise in a this compound experiment?
A2: Noise in a this compound experiment can originate from several sources, broadly categorized as follows:
-
Autofluorescence: This is the natural fluorescence emitted by biological molecules (like NADH and collagen) or materials used in the experimental setup (such as plastic microplates).[1][2][3]
-
Non-specific Binding: The fluorescent probe may bind to surfaces of the microfluidic chip or to other molecules that are not the intended target.
-
Contaminated Reagents: Buffers, media supplements like Fetal Bovine Serum (FBS), or other reagents can contain fluorescent impurities.[2]
-
Instrumental Noise: This includes electronic noise from the detector (dark current) and stray light reaching the detector.
Q3: What is a typical acceptable SNR for a this compound assay?
A3: While the acceptable SNR can vary depending on the specific application and the abundance of the target molecule, a general guideline is to aim for an SNR of at least 3:1 for reliable detection. For quantitative applications or the detection of rare molecules, a higher SNR of 5:1 or greater is often desired.
Section 2: Troubleshooting Guide - Low Signal
Q4: My fluorescent signal is very weak or undetectable. What are the possible causes and how can I fix this?
A4: A weak or absent signal can be frustrating. Here are the common culprits and their solutions:
| Potential Cause | Recommended Solution |
| Inefficient Fluorescent Labeling | Optimize the labeling protocol. This includes adjusting the concentration of the fluorescent probe, incubation time, and temperature. Verify labeling efficiency using a complementary technique if possible. |
| Low Target Concentration | Increase the concentration of the target molecule if the experimental design allows. If not, consider methods to enrich the sample for the target molecule before the assay. |
| Photobleaching | Reduce the laser power or the exposure time. The use of an anti-fading agent in the buffer can also help to protect the fluorophores from photobleaching. |
| Incorrect Instrument Settings | Ensure that the excitation and emission filters are appropriate for the FAM fluorophore. Check the laser alignment and detector gain settings. |
| Degraded Fluorescent Probe | Fluorophores are sensitive to light and temperature. Store them according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
Experimental Protocol: Optimizing Probe Concentration
This protocol will help you determine the optimal concentration of your fluorescent probe to maximize the signal.
-
Prepare a dilution series of your fluorescent probe in the assay buffer. A typical range to test is from 50 nM to 500 nM.
-
Set up a series of reactions , each with a constant concentration of your target molecule and a different concentration of the fluorescent probe from your dilution series.
-
Include a negative control with no target molecule for each probe concentration to assess non-specific binding.
-
Incubate the reactions according to your standard protocol.
-
Measure the fluorescence intensity for each sample using your this compound instrument.
-
Plot the fluorescence intensity against the probe concentration. The optimal concentration is the lowest concentration that gives the highest signal with minimal background.
Section 3: Troubleshooting Guide - High Background Noise
Q5: I'm observing a high background signal, which is masking my true signal. What should I do?
A5: High background noise can significantly reduce the sensitivity of your assay. Here are some strategies to combat it:
| Source of High Background | Recommended Solution |
| Autofluorescence | If possible, use materials for your microfluidic chips that have low autofluorescence, such as glass or certain polymers like PDMS.[1] Autofluorescence often decreases at longer excitation wavelengths, so if your experimental setup allows, consider using a red-shifted fluorophore instead of FAM.[1] |
| Non-specific Binding | Add a blocking agent to your assay buffer. Common blocking agents include Bovine Serum Albumin (BSA) or a commercially available blocking solution. Optimizing the concentration of the blocking agent is recommended. |
| Contaminated Reagents | Use high-purity, fluorescence-free reagents. Filter your buffers before use. If you suspect contamination in a specific reagent, try replacing it with a fresh stock. |
| Excess Unbound Probe | Include washing steps after the labeling incubation to remove any unbound fluorescent probes. |
Diagram: Sources of Signal and Noise in this compound
This diagram illustrates the desired signal from specific binding versus the noise from various background sources.
Caption: Desired signal vs. noise sources in this compound assays.
Section 4: Optimizing Experimental Parameters
Q6: How do I optimize the laser power and exposure time to maximize the SNR?
A6: Optimizing laser power and exposure time is a balancing act. Increasing either can boost your signal, but it can also increase background noise and lead to photobleaching.
Workflow for Optimizing Laser Power and Exposure Time
Caption: Workflow for optimizing laser and exposure settings.
Q7: What is the impact of buffer composition on the SNR?
A7: The composition of your assay buffer can significantly impact both the signal and the noise.
| Buffer Component | Impact on SNR | Recommendation |
| pH | Can affect the fluorescence quantum yield of the fluorophore and the binding affinity of the probe. | Optimize the pH of your buffer to ensure maximal signal and stability of your molecules. |
| Ionic Strength | Can influence non-specific binding. | Test a range of salt concentrations to find the optimal balance between specific binding and low background. |
| Detergents (e.g., Tween-20) | Can help to reduce non-specific binding to surfaces. | A low concentration (e.g., 0.01-0.05%) is often beneficial, but higher concentrations can disrupt molecular interactions. |
| Anti-fading Agents | Reduce photobleaching, thereby preserving the signal. | Consider adding an anti-fading agent if you are experiencing signal loss over time. |
Section 5: Experimental Protocols
Protocol: Background Reduction Using Blocking Agents
-
Prepare a series of assay buffers containing different concentrations of a blocking agent (e.g., 0.1%, 0.5%, 1% BSA).
-
Include a no-blocking-agent control.
-
Run your this compound assay with a negative control sample (no target molecule) for each buffer condition.
-
Measure the background fluorescence for each condition.
-
Select the lowest concentration of blocking agent that provides a significant reduction in background noise without affecting your positive signal (to be confirmed in a separate experiment with the target molecule).
Protocol: Checking and Cleaning Microfluidic Devices
-
Before each experiment, flush the microfluidic device with a cleaning solution (e.g., a mild detergent solution or a solution recommended by the device manufacturer).
-
Rinse thoroughly with high-purity, filtered water.
-
Finally, flush the device with the assay buffer to be used in the experiment.
-
Before introducing your sample, run a blank (assay buffer only) through the system to establish a baseline background fluorescence. If the background is high, repeat the cleaning procedure.
References
Technical Support Center: FAM-SAMS Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FAM-SAMS in in-vitro kinase assays to measure the activity of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide substrate specifically designed for measuring the activity of AMP-activated protein kinase (AMPK).[1] It consists of the SAMS peptide sequence (HMRSAMSGLHLVKRR), which is a known substrate for AMPK, labeled with a fluorescein (B123965) (FAM) molecule.[1] In a kinase assay, active AMPK transfers a phosphate (B84403) group from ATP to the serine residue within the SAMS peptide. This phosphorylation event can be detected and quantified, often through methods that separate the phosphorylated and unphosphorylated peptides, with the FAM label providing a means for fluorescent detection.
Q2: What are the key components of a this compound based AMPK kinase assay?
A typical in-vitro AMPK kinase assay using this compound includes the following components:
-
Active AMPK enzyme: The source of kinase activity.
-
This compound peptide: The substrate to be phosphorylated.
-
ATP: The phosphate donor.
-
Kinase reaction buffer: Provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+) for the enzyme reaction.
-
Test compound/inhibitor: The substance being evaluated for its effect on AMPK activity.
-
Detection reagents: Components required to stop the reaction and quantify the phosphorylated product.
Q3: My fluorescent signal is very low or absent. What are the possible causes?
Low or no signal in a this compound assay can stem from several issues. A primary reason could be inactive AMPK enzyme. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Another possibility is the degradation of ATP, which is essential for the phosphorylation reaction. It is also crucial to verify the concentration and integrity of the this compound peptide. Finally, incorrect buffer conditions, such as suboptimal pH or missing cofactors like Mg2+, can significantly hinder enzyme activity.
Q4: I'm observing high background fluorescence in my assay. How can I reduce it?
High background fluorescence can be caused by several factors. The test compound itself might be fluorescent, interfering with the signal from the this compound peptide.[2] It is recommended to run a control plate with the compound alone to check for intrinsic fluorescence. Contaminants in the assay buffer or reagents can also contribute to high background. Using high-purity reagents and filtered buffers can help mitigate this. Additionally, ensure that the concentration of this compound is optimized, as excessively high concentrations can lead to increased background signal.
Q5: My results show high variability between replicate wells. What can I do to improve consistency?
High variability is a common issue in plate-based assays and can often be attributed to pipetting inaccuracies, especially with small volumes.[3] Ensure that pipettes are properly calibrated and consider using a master mix for reagents to be dispensed across the plate. Edge effects, where evaporation in the outer wells of a microplate leads to changes in reagent concentrations, can also cause variability.[3] To avoid this, consider not using the outer wells or filling them with a buffer. Inconsistent incubation times and temperature fluctuations across the plate can also contribute to variability; therefore, ensure uniform and stable incubation conditions.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound based AMPK kinase assays.
Issue 1: No or Low Kinase Activity
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of the AMPK enzyme stock with a positive control. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. |
| Substrate Degradation | Ensure the this compound peptide is stored correctly, protected from light, and has not expired. |
| ATP Depletion | Use a fresh ATP stock solution. ATP solutions can be unstable, especially with repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Confirm the kinase buffer has the correct pH, ionic strength, and includes essential cofactors like MgCl2. |
| Presence of Inhibitors | Ensure that none of the reagents or the test compound solvent (e.g., DMSO) are at a concentration that inhibits AMPK activity. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Compound Interference | Test the intrinsic fluorescence of your compound at the assay concentration in the absence of other reagents. |
| Contaminated Reagents | Use high-purity, nuclease-free water and analytical grade reagents for all buffers and solutions. Filter-sterilize buffers if necessary. |
| Sub-optimal this compound Concentration | Titrate the this compound peptide to determine the optimal concentration that provides a good signal-to-background ratio. |
| Light Leakage in Plate Reader | Ensure the plate reader is functioning correctly and there is no external light interference during the measurement. |
Issue 3: Inconsistent Results (High Variability)
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes for dispensing reagents. |
| Edge Effects | Avoid using the outermost wells of the microplate. Fill the outer wells with buffer or water to maintain humidity. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator. |
| Incomplete Mixing | Gently mix the reagents in the wells after addition, for example, by gently tapping the plate or using an orbital shaker. |
Experimental Protocols
In-Vitro AMPK Kinase Assay using this compound
This protocol provides a general framework for an in-vitro AMPK kinase assay. Optimization of concentrations and incubation times may be necessary for specific experimental conditions.
1. Reagent Preparation:
-
Kinase Buffer (1X): 40 mM HEPES (pH 7.4), 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2, and 0.2 mM AMP. Prepare fresh and keep on ice.
-
This compound Stock Solution: Dissolve lyophilized this compound peptide in sterile water or a suitable buffer to a stock concentration of 1 mM. Store at -20°C in aliquots and protect from light.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water. Store at -20°C in aliquots.
-
AMPK Enzyme Stock: Dilute the active AMPK enzyme to a working concentration in Kinase Buffer. The optimal concentration should be determined empirically.
-
Test Compound: Prepare serial dilutions of the test compound in the desired solvent (e.g., DMSO). The final solvent concentration in the assay should be kept low (typically ≤1%).
2. Assay Procedure:
-
Prepare a master mix of the this compound peptide and ATP in Kinase Buffer.
-
Add the test compound or vehicle control to the wells of a microplate.
-
Add the AMPK enzyme to all wells, except for the negative control wells.
-
Initiate the kinase reaction by adding the this compound/ATP master mix to all wells.
-
Incubate the plate at 30°C for the desired time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Analyze the results using a suitable detection method, such as fluorescence polarization or by separating the phosphorylated and unphosphorylated peptide followed by fluorescence intensity measurement.
3. Controls:
-
Negative Control (No Enzyme): Contains all reaction components except the AMPK enzyme. This helps to determine the background signal.
-
Positive Control (No Inhibitor): Contains all reaction components, including the enzyme and vehicle control. This represents 100% enzyme activity.
-
Inhibitor Control: A known AMPK inhibitor can be used as a positive control for inhibition.
Mandatory Visualizations
References
Technical Support Center: Best Practices for FAM-SAMS Peptide
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing FAM-SAMS peptide in their experiments. It provides a comprehensive overview of best practices for storage and handling, detailed experimental protocols, and troubleshooting guidance to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its primary application? A1: this compound is a peptide substrate that has been labeled with a fluorescein (B123965) amidite (FAM) fluorescent dye. It is specifically designed as a substrate for AMP-activated protein kinase (AMPK) and is primarily used in in vitro kinase assays to measure the enzymatic activity of AMPK.[1][2][3] The FAM label allows for a fluorescent readout, with an excitation maximum at 494 nm and an emission maximum at 521 nm.[2][4]
Q2: How should lyophilized this compound peptide be stored for optimal stability? A2: For long-term storage, lyophilized this compound peptide should be kept in a desiccated environment at -20°C or -80°C. It is crucial to protect the peptide from moisture and light to prevent degradation. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.
Q3: What is the recommended procedure for reconstituting this compound peptide? A3: The choice of solvent for reconstitution is critical. Start with sterile, high-purity water or a sterile buffer with a pH between 5 and 6. If the peptide has low solubility in aqueous solutions, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the assay buffer. To prevent aggregation, use gentle vortexing or sonication to dissolve the peptide.
Q4: What are the best practices for storing this compound peptide once it is in solution? A4: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), the solution can be stored at 4°C. For longer-term storage, it is imperative to create single-use aliquots and store them at -20°C or colder. Repeated freeze-thaw cycles must be avoided as they can degrade the peptide.
Quantitative Data Summary: Storage and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Keep desiccated and protected from light. |
| Room Temperature | Days to Weeks | Suitable for short-term transport or immediate use. | |
| In Solution | -80°C | Months | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6). |
| -20°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles. Avoid frost-free freezers. | |
| 4°C | Up to 1 week | Prone to bacterial degradation. |
Experimental Protocol: Fluorescence-Based AMPK Kinase Assay
This protocol outlines a general procedure for measuring AMPK activity using this compound peptide. Researchers should optimize reagent concentrations and incubation times for their specific experimental setup.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20mM HEPES-NaOH, pH 7.0, 0.4mM DTT, 0.01% Brij-35).
-
This compound Stock Solution: Reconstitute lyophilized this compound peptide in sterile water or an appropriate buffer to a stock concentration of ~80µM.
-
AMPK Enzyme: Dilute purified AMPK to the desired working concentration in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in sterile water and dilute to the final desired concentration in a buffer containing MgCl₂ (e.g., 75mM MgCl₂ and 500µM unlabeled ATP).
2. Assay Procedure:
-
In a suitable microplate, add 10µL of the kinase buffer per well.
-
Add 10µL of the this compound substrate peptide solution to each well.
-
Add 10µL of the diluted AMPK enzyme to each well.
-
Initiate the reaction by adding 10µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions.
-
Measure the fluorescence polarization or intensity on a microplate reader equipped for FAM detection (Excitation: 494 nm, Emission: 521 nm).
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound kinase assays.
Caption: Simplified signaling pathway showing AMPK activation and its action on the this compound peptide.
References
- 1. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. ICML 2025 Papers [icml.cc]
Validation & Comparative
Validating AMPK Activation: A Comparative Guide to FAM-SAMS Assay and Western Blotting
For researchers, scientists, and drug development professionals, accurately quantifying the activation of AMP-activated protein kinase (AMPK) is crucial for understanding cellular energy homeostasis and for the development of novel therapeutics targeting metabolic diseases. The phosphorylation of AMPK at threonine 172 (p-AMPK) is a key indicator of its activation. This guide provides a comprehensive comparison of two widely used methods for assessing p-AMPK levels: the FAM-SAMS peptide-based fluorescence assay and the traditional Western blotting technique.
This guide presents a detailed comparison of the this compound assay and Western blotting for the validation of p-AMPK results. While both methods are valuable tools, they differ significantly in their workflow, throughput, and the nature of the data they generate. The this compound assay offers a high-throughput, quantitative measure of AMPK enzymatic activity, whereas Western blotting provides a semi-quantitative analysis of the p-AMPK protein level.
Performance Comparison: this compound Assay vs. Western Blotting
The choice between the this compound assay and Western blotting often depends on the specific experimental needs, such as the number of samples, the requirement for high-throughput screening, and the desire for either a direct measure of enzyme activity or a confirmation of protein phosphorylation state. The results from fluorescent reporter assays for AMPK activity have been shown to be consistent with those obtained through Western blot analysis for p-AMPK and its downstream targets like phospho-acetyl-CoA carboxylase (p-ACC)[1].
| Feature | This compound Assay | Western Blotting for p-AMPK |
| Principle | Measures the enzymatic activity of AMPK by detecting the phosphorylation of a fluorescently labeled SAMS peptide substrate. | Detects the presence and relative abundance of the p-AMPK protein via specific antibody binding after gel electrophoresis and membrane transfer. |
| Primary Output | Quantitative fluorescence intensity, directly proportional to AMPK activity. | Semi-quantitative band intensity, representing the relative amount of p-AMPK. |
| Throughput | High-throughput compatible (96- or 384-well plates). | Low to medium throughput. |
| Time to Result | Rapid (typically 1-2 hours). | Lengthy (1-2 days). |
| Sensitivity | High, capable of detecting picogram levels of active enzyme. | Moderate, dependent on antibody affinity and specificity. |
| Sample Type | Purified enzyme or cell/tissue lysates. | Cell/tissue lysates. |
| Quantitative Nature | Directly quantitative. | Semi-quantitative, requires normalization to total protein or a loading control. |
| Specificity | Dependent on the specificity of the SAMS peptide for AMPK. | Dependent on the specificity of the primary antibody for p-AMPK. |
Experimental Protocols
This compound Assay for p-AMPK Activity
This protocol is a representative method for a fluorescent peptide-based AMPK activity assay.
Materials:
-
AMPK enzyme or cell lysate
-
FAM-labeled SAMS peptide substrate
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 0.8 mM DTT)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare Assay Components: Thaw all reagents on ice. Prepare the assay buffer and a stock solution of ATP. Dilute the this compound peptide substrate in the assay buffer to the desired working concentration.
-
Enzyme/Lysate Preparation: If using purified enzyme, dilute it to the desired concentration in the assay buffer. If using cell lysates, ensure they are prepared in a lysis buffer compatible with kinase assays and quantify the protein concentration.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 10 µL of the cell lysate or purified AMPK enzyme.
-
Add 20 µL of the this compound peptide solution to each well.
-
To initiate the reaction, add 10 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 40 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the FAM fluorophore.
Western Blotting for p-AMPK
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (rabbit anti-phospho-AMPKα Thr172)
-
Secondary antibody (HRP-conjugated anti-rabbit IgG)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal or a loading control like β-actin or GAPDH.
Signaling Pathway and Experimental Workflow
Caption: AMPK Signaling Pathway.
References
A Head-to-Head Comparison: FAM-SAMS vs. Radioactive SAMS Peptide Assays for AMPK Activity
For researchers investigating cellular energy metabolism, the AMP-activated protein kinase (AMPK) is a critical therapeutic and research target. Measuring its kinase activity accurately and efficiently is paramount. Two common methods for this are the traditional radioactive SAMS peptide assay and the more modern fluorescence-based FAM-SAMS peptide assay. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to help researchers choose the most suitable assay for their needs.
Principles of the Assays
Both assays rely on the phosphorylation of a specific synthetic peptide substrate for AMPK, known as the SAMS peptide. This peptide is derived from the sequence of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK, but has been optimized for higher specificity.[1][2] The core difference between the two assays lies in the method used to detect this phosphorylation event.
Radioactive SAMS Peptide Assay: This classic method uses [γ-³²P]ATP as the phosphate (B84403) donor. When AMPK transfers the radiolabeled phosphate group to the SAMS peptide, the peptide itself becomes radioactive. The reaction mixture is then spotted onto phosphocellulose paper, which binds the peptide. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity of the peptide is quantified using a scintillation counter or phosphorimager. The amount of incorporated radioactivity is directly proportional to AMPK activity.
This compound Peptide Assay: This non-radioactive method utilizes a SAMS peptide chemically labeled with a fluorescein (B123965) derivative (FAM). The most common detection method is Fluorescence Polarization (FP). In solution, the small this compound peptide tumbles rapidly, resulting in a low polarization value when excited with polarized light. Upon phosphorylation by AMPK, the resulting phospho-peptide is recognized and bound by a large, specific phosphospecific antibody. This binding dramatically slows the tumbling of the fluorescent peptide, leading to a significant increase in its fluorescence polarization. This change in polarization is directly proportional to the extent of peptide phosphorylation and thus, AMPK activity.[3][4]
Performance and Feature Comparison
The choice between a fluorescent and a radioactive assay often depends on a balance of performance, safety, cost, and throughput requirements. While both methods can effectively measure AMPK activity, they have distinct advantages and disadvantages.
| Feature | This compound Peptide Assay (Fluorescence Polarization) | Radioactive SAMS Peptide Assay ([³²P]) |
| Detection Method | Fluorescence Polarization | Scintillation Counting / Autoradiography |
| Primary Output | Millipolarization units (mP) | Counts Per Minute (CPM) / Densitometry |
| Safety | Non-radioactive, minimal safety concerns | Requires handling of radioactive isotopes (³²P), extensive safety protocols, and specialized waste disposal |
| Throughput | High-throughput compatible (384-well plates), homogenous "mix-and-read" format | Lower throughput, requires multiple wash and separation steps |
| Assay Robustness (Z'-factor) | Typically high (Z' > 0.5), suitable for HTS[5] | Generally robust but less amenable to HTS Z'-factor calculation |
| Sensitivity | Comparable to radioactive methods | High sensitivity, considered a "gold standard" |
| Cost | Higher initial cost for specialized reagents (labeled peptide, antibody), but lower disposal costs and no radioactive license fees | Lower cost for [γ-³²P]ATP, but significant costs associated with radioactive licensing, monitoring, and waste disposal |
| Compound Interference | Potential for interference from fluorescent compounds or quenchers | Less prone to compound-specific interference, but background can be an issue |
| Time to Result | Faster, homogenous format with no wash steps | Slower, involves incubation, washing, and counting steps |
Visualization of Pathways and Workflows
To better understand the context and execution of these assays, the following diagrams illustrate the AMPK signaling pathway and the distinct experimental workflows for each method.
AMPK Signaling Pathway
The AMPK signaling cascade is a central regulator of cellular energy homeostasis. It is activated by stresses that increase the cellular AMP:ATP ratio. Upstream kinases like LKB1 and CaMKKβ then phosphorylate and activate the AMPK catalytic subunit, which in turn phosphorylates a host of downstream targets to restore energy balance.
Caption: Simplified AMPK signaling pathway.
Experimental Workflow: Radioactive SAMS Assay
Caption: Workflow for a radioactive SAMS peptide assay.
Experimental Workflow: this compound FP Assay
Caption: Workflow for a this compound fluorescence polarization assay.
Experimental Protocols
Below are representative, detailed protocols for performing both types of assays. Note that specific concentrations and incubation times may require optimization.
Radioactive SAMS Peptide Assay Protocol
-
Prepare Stock Solutions:
-
5X Reaction Buffer: 100 mM HEPES-NaOH (pH 7.0), 2 mM DTT, 0.05% Brij-35, 1.5 mM AMP.
-
SAMS Peptide: 400 µM stock in water.
-
AMPK Enzyme: Dilute to the desired concentration (e.g., 50 mU/µL) in 1X Reaction Buffer.
-
[γ-³²P]ATP Mix: Prepare a mix containing 375 mM MgCl₂ and 2.5 mM unlabeled ATP. Just before use, add [γ-³²P]ATP to a final activity of ~0.5 µCi/µL.
-
-
Assay Procedure:
-
For each reaction, combine the following in a microfuge tube (final volume 40 µL):
-
8 µL of 5X Reaction Buffer
-
10 µL of SAMS Peptide (final concentration: 100 µM)
-
Variable volume of AMPK enzyme and/or inhibitor compound.
-
Make up to 30 µL with sterile water.
-
-
Pre-incubate the tubes at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP Mix.
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by spotting 25 µL of the mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Immediately immerse the paper in a beaker of 1% phosphoric acid. Wash three times for 5 minutes each in fresh phosphoric acid.
-
Perform a final wash in acetone (B3395972) and let the paper dry completely.
-
Place the dry paper square into a scintillation vial, add 5 mL of scintillation fluid, and count in a liquid scintillation counter.
-
This compound Fluorescence Polarization Assay Protocol
-
Prepare Stock Solutions:
-
10X FP Kinase Buffer: 200 mM HEPES (pH 7.4), 100 mM MgCl₂, 10 mM DTT.
-
This compound Peptide: 10 µM stock in water.
-
ATP: 1 mM stock in water.
-
AMPK Enzyme: Dilute to the desired concentration (e.g., 20 nM) in 1X FP Kinase Buffer.
-
FP Detection Buffer: Commercially available buffer, often containing the phosphospecific antibody.
-
-
Assay Procedure (in a 384-well plate):
-
Kinase Reaction (Final volume 10 µL):
-
Add 1 µL of 10X FP Kinase Buffer.
-
Add 1 µL of this compound Peptide (final concentration: 1 µM).
-
Add variable volume of AMPK enzyme and/or inhibitor compound.
-
Make up to 9 µL with sterile water.
-
Initiate the reaction by adding 1 µL of ATP (final concentration: 100 µM).
-
-
Seal the plate and incubate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction by adding 10 µL of FP Detection Buffer (containing the antibody).
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on a fluorescence polarization reader (e.g., Excitation: 485 nm, Emission: 530 nm). The output will be in millipolarization (mP) units.
-
-
Conclusion
Both radioactive and this compound assays are powerful tools for quantifying AMPK activity. The radioactive assay remains a highly sensitive and reliable gold standard, particularly for mechanistic studies where compound interference is a concern. However, its drawbacks in terms of safety, waste disposal, and low throughput are significant.
The this compound assay, typically performed using a fluorescence polarization format, offers a compelling alternative. It is safer, faster, and highly amenable to the high-throughput screening (HTS) required for drug discovery. While potential interference from fluorescent compounds exists, modern readers and assay designs can often mitigate these issues. For most laboratories, especially those involved in screening or requiring high-throughput capabilities, the this compound assay provides an excellent balance of performance, convenience, and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Antibody Affinity Maturation: A Comparative Guide to Fluorescence-Based Screening and Mass Spectrometry
For researchers, scientists, and drug development professionals, the rigorous validation of antibody candidates is a critical step in the therapeutic development pipeline. This guide provides a comprehensive comparison of two powerful, orthogonal approaches: high-throughput fluorescence-based affinity maturation and sorting, and in-depth mass spectrometry analysis. Understanding the synergies between these methods is key to efficiently identifying and characterizing lead antibody candidates with optimal binding characteristics and structural integrity.
Fluorescence-based methods, such as those coupling affinity maturation (FAM) with surface-addressed multi-well sorting (SAMS), offer unparalleled speed and throughput for screening vast libraries of antibody variants. These techniques excel at rapidly identifying candidates with desired affinity profiles. However, for a complete understanding of the molecular attributes of these selected candidates, mass spectrometry provides indispensable, high-resolution data on their primary structure, post-translational modifications, and heterogeneity. This guide details the experimental protocols for both approaches, presents a comparative analysis of the data they generate, and illustrates a workflow for their integrated use.
Comparative Data Analysis: FAM-SAMS vs. Mass Spectrometry
The quantitative data obtained from fluorescence-based screening and mass spectrometry are distinct yet complementary. While this compound provides high-throughput functional data related to binding affinity, mass spectrometry delivers precise physicochemical characterization.
| Parameter | Fluorescence-Based Affinity Maturation (this compound) | Mass Spectrometry (MS) |
| Primary Output | Relative binding affinity (e.g., KD values), on/off rates.[1][2] | Precise molecular weight, amino acid sequence, post-translational modifications (PTMs), glycan profiles.[3][4][5] |
| Throughput | Very high (can screen >107 variants). | Lower; typically analyzes purified, individual samples. |
| Quantification | Relative quantification of binding strength. | Absolute and relative quantification of protein abundance and modifications. |
| Information Depth | Functional information on antibody-antigen interaction. | Detailed structural information of the antibody molecule. |
| Application | Initial screening and selection of high-affinity candidates from large libraries. | In-depth characterization, validation, and quality control of lead candidates. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these techniques. Below are representative protocols for fluorescence-based affinity screening and mass spectrometry-based antibody characterization.
Fluorescence-Based Affinity Maturation and Sorting (this compound)
This protocol describes a general workflow for isolating high-affinity antibody variants from a library displayed on the surface of yeast or bacteria, followed by sorting.
1. Library Generation and Expression:
-
A library of antibody variants is generated through techniques like error-prone PCR or site-directed mutagenesis of the complementarity-determining regions (CDRs).
-
The library is then cloned into an appropriate vector for surface display on yeast or bacteria.
-
The expression of the antibody variants on the cell surface is induced.
2. Fluorescent Labeling and Incubation:
-
The target antigen is labeled with a fluorescent dye (e.g., Alexa Fluor 647).
-
A second fluorescent label (e.g., Alexa Fluor 488) is used to detect an epitope tag on the antibody to normalize for expression levels.
-
The cell library is incubated with decreasing concentrations of the fluorescently labeled antigen in successive rounds of sorting to select for higher affinity binders.
3. Fluorescence-Activated Cell Sorting (FACS):
-
The labeled cell library is sorted using a FACS instrument.
-
Cells exhibiting a high antigen-binding signal (e.g., high Alexa Fluor 647 fluorescence) and a positive expression signal (e.g., high Alexa Fluor 488 fluorescence) are collected.
-
The stringency of sorting is increased in subsequent rounds by lowering the antigen concentration.
4. Analysis of Selected Variants:
-
The genetic material from the sorted cells is isolated and sequenced to identify the mutations responsible for improved affinity.
-
The binding affinities (KD) of the selected variants are typically confirmed using techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI).
Mass Spectrometry for Antibody Characterization
This protocol outlines a bottom-up proteomics approach for the detailed characterization of a purified antibody.
1. Sample Preparation:
-
The purified antibody is denatured and reduced to break disulfide bonds.
-
The protein is then alkylated to prevent the reformation of disulfide bonds.
-
The antibody is digested into smaller peptides using a specific protease, most commonly trypsin.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated using liquid chromatography (LC) based on hydrophobicity.
-
The separated peptides are introduced into the mass spectrometer.
-
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the m/z of the fragments is measured (MS/MS or MS2 scan).
3. Data Analysis:
-
The MS/MS spectra are searched against a protein database containing the expected antibody sequence to identify the peptides.
-
The identified peptides are then mapped back to the full antibody sequence to confirm its identity and sequence coverage.
-
Post-translational modifications are identified by mass shifts in the peptide fragments.
-
Specialized software is used to analyze glycan structures and other modifications.
Integrated Workflow for Antibody Discovery and Validation
The following diagram illustrates how fluorescence-based screening and mass spectrometry can be integrated into a cohesive workflow for antibody development.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
- 5. Antibody Sequencing via Mass Spectrometry: Key Techniques & Methods - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Battle for Kinase Activity: FAM-SAMS vs. Unlabeled SAMS Peptide in Sensitivity Stakes
For researchers, scientists, and drug development professionals navigating the landscape of kinase activity assays, the choice of substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of two widely used substrates for AMP-activated protein kinase (AMPK): the fluorescently labeled FAM-SAMS peptide and its traditional unlabeled counterpart. We delve into a sensitivity comparison, present detailed experimental protocols, and visualize the underlying principles to empower you in selecting the optimal reagent for your research needs.
The core distinction between these two peptides lies in their detection methodology. This compound incorporates a fluorescein (B123965) (FAM) label, enabling direct, real-time, and non-radioactive monitoring of kinase activity through changes in fluorescence. In contrast, the unlabeled SAMS peptide has historically been the substrate of choice for highly sensitive radiometric assays, which quantify the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP.
While radiometric assays are often considered the gold standard for sensitivity, recent advancements in fluorescence-based detection methods have positioned them as viable and often preferable alternatives, offering comparable sensitivity without the safety and disposal concerns associated with radioactivity.
Quantitative Sensitivity Comparison
The following table summarizes the key characteristics and performance metrics based on the principles of each assay type:
| Feature | This compound Peptide Assay | Unlabeled SAMS Peptide Assay (Radiometric) |
| Detection Method | Fluorescence (e.g., Fluorescence Polarization, FRET) | Radioactivity (Scintillation Counting) |
| Primary Measurement | Change in fluorescence upon phosphorylation | Incorporation of ³²P into the peptide |
| Assay Principle | Homogeneous, continuous or endpoint | Heterogeneous, endpoint |
| Relative Sensitivity | High, comparable to radiometric methods[1][2][3] | Very High (Gold Standard)[4] |
| Safety | Non-radioactive, minimal safety concerns | Requires handling and disposal of radioactive materials |
| Throughput | High-throughput compatible | Lower throughput, more labor-intensive |
| Real-time Monitoring | Possible | Not possible |
| Reagent Stability | Generally stable | ³²P has a short half-life (14.3 days) |
| Cost | Higher initial cost for labeled peptide | Lower peptide cost, but higher costs for radioisotopes, licensing, and disposal |
Experimental Protocols
Radiometric AMPK Activity Assay using Unlabeled SAMS Peptide
This protocol is a standard method for measuring AMPK activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into the SAMS peptide.[5]
Materials:
-
Purified active AMPK enzyme
-
Unlabeled SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (40 mM HEPES-NaOH, pH 7.0, 0.2 mM AMP, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 8% glycerol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, unlabeled SAMS peptide (final concentration ~200 µM), and purified AMPK enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP (final concentration ~200 µM, with a specific activity of ~200 cpm/pmol).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated ³²P using a scintillation counter.
Fluorescence-Based AMPK Activity Assay using this compound Peptide
This protocol describes a general fluorescence polarization (FP) based assay, a common method for using fluorescently labeled peptides.
Materials:
-
Purified active AMPK enzyme
-
This compound peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
384-well black microplate
-
Fluorescence plate reader capable of FP measurements
Procedure:
-
Prepare the kinase reaction mix in the microplate wells by combining the kinase reaction buffer, this compound peptide (final concentration in the low nanomolar range, optimized for the specific instrument), and purified AMPK enzyme.
-
Initiate the reaction by adding ATP (final concentration at or near the Km for ATP).
-
Incubate the plate at the desired temperature (e.g., 30°C) for a set time or monitor the reaction in real-time.
-
Measure the fluorescence polarization of each well using a plate reader. Phosphorylation of the this compound peptide by AMPK will result in a larger, slower tumbling molecule, leading to an increase in the FP signal.
-
The change in millipolarization units (mP) is proportional to the amount of phosphorylated peptide and thus to the AMPK activity.
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and the experimental workflows.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Comparative workflow of this compound and unlabeled SAMS peptide assays.
References
A Head-to-Head Comparison: FAM-SAMS versus Antibody-Based AMPK Activity Kits
For researchers, scientists, and drug development professionals navigating the landscape of cellular energy sensing, the accurate measurement of AMP-activated protein kinase (AMPK) activity is paramount. As a central regulator of metabolism, AMPK is a critical therapeutic target for a myriad of diseases, including metabolic disorders and cancer. This guide provides an objective comparison of two prominent methodologies for quantifying AMPK activity: the direct fluorescent FAM-SAMS assay and indirect antibody-based kits, such as ELISA.
This comprehensive analysis delves into the core principles, experimental workflows, and performance characteristics of each method, supported by experimental data to empower informed decisions in your research endeavors.
At a Glance: Key Differences and Performance Metrics
The choice between a this compound-based assay and an antibody-based kit hinges on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or ease of use. Below is a summary of key performance indicators for each assay type.
| Feature | This compound Assay | Antibody-Based Assay (ELISA) |
| Principle | Direct detection of phosphorylation of a fluorescently labeled peptide substrate. | Indirect detection using a specific antibody to recognize the phosphorylated substrate. |
| Assay Format | Homogeneous (mix-and-read) | Heterogeneous (requires multiple wash steps) |
| Throughput | High | Moderate to High |
| Sensitivity | Moderate to High | High[1][2] |
| Dynamic Range | Typically narrower | Wider[1] |
| Hands-on Time | Minimal | More extensive |
| Cost | Generally lower (fewer components) | Generally higher (antibodies, conjugates) |
| Potential for Interference | Less prone to interference from antibodies | Potential for antibody cross-reactivity |
| Flexibility | High (easily adaptable) | Moderate (kit-dependent) |
Understanding the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It acts as a cellular energy sensor, activated by increases in the AMP:ATP and ADP:ATP ratios that occur during metabolic stress, such as exercise, hypoxia, or glucose deprivation. Upon activation, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.
Figure 1. Simplified AMPK signaling pathway. Cellular stress leads to an increase in the AMP/ADP to ATP ratio, which allosterically activates AMPK and promotes its phosphorylation by upstream kinases like LKB1 and CaMKK2. Activated AMPK then modulates downstream pathways to restore cellular energy balance.
This compound Assay: A Direct and Streamlined Approach
The this compound assay is a fluorescence-based method that directly measures the phosphorylation of a synthetic peptide substrate, SAMS (HMRSAMSGLHLVKRR), which is derived from acetyl-CoA carboxylase (ACC), a key downstream target of AMPK.[3] The SAMS peptide is labeled with a fluorescent dye, typically 5-carboxyfluorescein (B1664652) (FAM).
Principle of Detection
In its unphosphorylated state, the this compound peptide exhibits a certain level of fluorescence. Upon phosphorylation by active AMPK, the local environment of the FAM dye is altered, leading to a change in its fluorescent properties, often a decrease in fluorescence polarization or an increase in fluorescence intensity depending on the specific assay design. This change in fluorescence is directly proportional to the amount of phosphorylated substrate and thus to the AMPK activity.
Experimental Workflow
The homogeneous "mix-and-read" format of the this compound assay makes it highly amenable to high-throughput screening.
Figure 2. Experimental workflow for a this compound AMPK activity assay.
Detailed Experimental Protocol (Example)
-
Prepare Assay Reaction Mix: In a microplate well, combine the assay buffer (typically containing HEPES, MgCl₂, DTT, and AMP), ATP, and the this compound peptide substrate.
-
Initiate Kinase Reaction: Add the sample containing AMPK (e.g., purified recombinant enzyme or cell/tissue lysate) to the reaction mix.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation reaction to proceed.
-
Fluorescence Reading: Measure the fluorescence polarization or intensity using a microplate reader with appropriate excitation and emission filters for the FAM fluorophore (e.g., excitation at 485 nm and emission at 520 nm).
-
Data Analysis: Calculate AMPK activity based on the change in fluorescence signal compared to a no-enzyme control.
Antibody-Based AMPK Activity Kits (ELISA): The Indirect Detection Method
Antibody-based assays, most commonly in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), provide an indirect method for measuring AMPK activity. These kits also utilize the SAMS peptide as a substrate but rely on a specific antibody to detect the phosphorylated product.
Principle of Detection
In this assay, the SAMS peptide is first phosphorylated by AMPK in the sample. The reaction mixture is then transferred to a microplate that is coated with an antibody that specifically recognizes and binds to the phosphorylated SAMS peptide. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody. Finally, a substrate for the enzyme is added, which produces a colorimetric, chemiluminescent, or fluorescent signal that is proportional to the amount of phosphorylated SAMS peptide, and therefore to the AMPK activity.[1]
Experimental Workflow
The ELISA format involves multiple incubation and wash steps to separate bound and unbound components.
Figure 3. Experimental workflow for an antibody-based (ELISA) AMPK activity assay.
Detailed Experimental Protocol (Example)
-
Kinase Reaction: In a separate tube or plate, incubate the AMPK sample with the SAMS peptide and ATP in a kinase reaction buffer.
-
Capture: Transfer the reaction mixture to the wells of the microplate pre-coated with the anti-phospho-SAMS antibody. Incubate to allow the antibody to capture the phosphorylated peptide.
-
Washing: Wash the wells several times to remove unphosphorylated SAMS peptide and other components of the reaction mixture.
-
Detection Antibody: Add the enzyme-conjugated secondary antibody to the wells and incubate.
-
Washing: Wash the wells again to remove any unbound secondary antibody.
-
Substrate Addition: Add the appropriate substrate for the enzyme conjugate.
-
Signal Measurement: After a final incubation period, measure the resulting signal using a microplate reader.
-
Data Analysis: Quantify AMPK activity by comparing the signal from the samples to a standard curve generated with known amounts of phosphorylated SAMS peptide.
Advantages of this compound over Antibody-Based Kits
While both methods are valuable tools, this compound assays present several distinct advantages for certain research applications:
-
Simplicity and Speed: The homogeneous "mix-and-read" format of this compound assays significantly reduces hands-on time and eliminates the multiple wash steps required in an ELISA. This makes them ideal for high-throughput screening of AMPK modulators.
-
Reduced Potential for Interference: By directly measuring the fluorescence of the substrate, this compound assays bypass the need for antibodies in the detection step. This minimizes the risk of non-specific binding or cross-reactivity that can sometimes occur with antibodies, potentially leading to more accurate and reproducible results.
-
Cost-Effectiveness: The simpler composition of this compound assays, which do not require expensive antibodies and enzyme conjugates, can make them a more economical choice, especially for large-scale screening campaigns.
-
Real-Time Kinetics: In some configurations, fluorescent assays can be adapted to monitor the kinase reaction in real-time, providing valuable kinetic data that is not easily obtainable with an endpoint assay like a standard ELISA.
-
Flexibility: The direct detection method offers greater flexibility in assay development and optimization. Researchers can more easily adjust substrate and enzyme concentrations to suit their specific experimental needs without being constrained by the parameters of a pre-packaged kit.
Conclusion: Selecting the Right Tool for the Job
Both this compound and antibody-based AMPK activity kits are powerful tools for investigating the role of this critical metabolic regulator. The choice between them should be guided by the specific goals of the research.
This compound assays excel in high-throughput screening environments where speed, simplicity, and cost-effectiveness are paramount. Their direct detection method offers a robust and straightforward approach with a lower risk of certain types of assay interference.
Antibody-based kits, such as ELISAs, are often favored for their high sensitivity and wide dynamic range , making them well-suited for studies where the amount of active AMPK is low or a broad range of activities needs to be quantified with high precision.
By understanding the fundamental principles, workflows, and performance characteristics of each method, researchers can confidently select the most appropriate assay to advance their discoveries in the exciting and rapidly evolving field of AMPK biology and drug development.
References
A Comparative Guide to Kinase Activity Assays: Focusing on FAM-SAMS and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount for advancing research and discovering novel therapeutics. This guide provides a detailed comparison of the FAM-SAMS fluorescence polarization assay with other common methods for determining kinase activity, with a particular focus on AMP-activated protein kinase (AMPK). The objective is to offer a comprehensive overview of the principles, performance, and protocols of these assays to aid in the selection of the most suitable method for specific research needs.
Overview of Kinase Activity Assays
Kinase assays are essential tools for studying enzyme kinetics, screening for inhibitors, and elucidating signaling pathways. The choice of assay often depends on factors such as the specific kinase of interest, the required throughput, sensitivity, and the availability of reagents and instrumentation. This guide will delve into the specifics of the this compound assay and compare it with three widely used alternatives:
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
-
Transcreener® ADP² Kinase Assay: A fluorescence-based immunoassay that quantifies kinase activity by detecting the production of ADP.
-
AlphaScreen®-based Assays: A bead-based proximity assay that generates a chemiluminescent signal when a phosphorylated substrate is recognized by a specific antibody.
The this compound Assay: A Fluorescence Polarization Approach
The this compound assay is a type of fluorescence polarization (FP) assay that utilizes a synthetic peptide substrate, SAMS (HMRSAMSGLHLVKRR), labeled with a fluorescein (B123965) derivative, 5-FAM (5-carboxyfluorescein). The SAMS peptide is a well-established substrate for AMP-activated protein kinase (AMPK).
The principle of the FP assay is based on the observation that when a fluorescently labeled molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed in solution. Smaller molecules, like the this compound peptide, tumble rapidly and emit depolarized light. When a kinase phosphorylates the this compound peptide, it can then be bound by a larger molecule, such as a phospho-specific antibody. This binding event results in a larger complex that tumbles more slowly, leading to an increase in the polarization of the emitted light. The magnitude of this change in polarization is directly proportional to the amount of phosphorylated substrate and thus, the kinase activity.
While specific performance data such as Z'-factor, coefficient of variation (CV), and signal-to-background ratio for the this compound assay are not consistently reported in publicly available literature, FP assays in general are considered robust for high-throughput screening (HTS), with a Z'-factor greater than 0.5 being indicative of a high-quality assay.
Comparative Analysis of Kinase Assays
To provide a clear comparison, the following table summarizes the key performance characteristics of the this compound assay and its alternatives.
| Assay Type | Principle | Typical Substrate (for AMPK) | Reported Z'-factor | Key Advantages | Key Disadvantages |
| This compound (FP) | Fluorescence Polarization | FAM-labeled SAMS peptide | >0.5 (general for FP assays) | Homogeneous (mix-and-read), non-radioactive, amenable to HTS. | Requires a specific fluorescently labeled substrate and phospho-specific antibody; potential for interference from fluorescent compounds. |
| Radiometric | Incorporation of ³²P or ³³P | SAMS peptide or other kinase-specific substrates | Not typically reported, but considered the "gold standard" for sensitivity. | Direct measurement of phosphorylation, high sensitivity, high signal-to-noise ratio.[1] | Requires handling of radioactive materials, generates radioactive waste, lower throughput. |
| Transcreener® ADP² | Fluorescence-based ADP detection | SAMS peptide | 0.85[2] | Universal for any ADP-generating enzyme, high throughput, robust (high Z'-factor).[2] | Indirect measurement of phosphorylation; requires specific antibodies and tracers. |
| AlphaScreen® | Bead-based proximity assay | Biotinylated substrate peptide | Not explicitly stated, but has an exceptional signal-to-noise ratio (ca. 1000-fold).[1][3] | Highly sensitive, homogeneous, resistant to interference from colored compounds. | Can be sensitive to light and oxygen, requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.
This compound Fluorescence Polarization Assay Protocol (General)
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Prepare solutions of AMPK enzyme, this compound peptide substrate, and ATP at desired concentrations.
-
Prepare a solution of a phospho-SAMS specific antibody.
-
-
Kinase Reaction:
-
In a microplate well, combine the kinase reaction buffer, AMPK enzyme, and this compound peptide.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Add the phospho-SAMS specific antibody to each well.
-
Incubate to allow for binding.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for 5-FAM (excitation ~485 nm, emission ~520 nm).
-
Radiometric [γ-³²P]ATP Kinase Assay Protocol for AMPK
-
Reagent Preparation:
-
Prepare a 5x kinase reaction buffer (e.g., 200 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT).
-
Prepare solutions of AMPK enzyme, SAMS peptide substrate, and "cold" (non-radioactive) ATP.
-
Obtain [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, AMPK enzyme, SAMS peptide, and cold ATP.
-
Add [γ-³²P]ATP to initiate the reaction.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).
-
-
Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Transcreener® ADP² Kinase Assay Protocol for AMPK
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as recommended by the manufacturer.
-
Prepare solutions of AMPK enzyme, SAMS peptide, and ATP.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase reaction buffer, AMPK enzyme, and SAMS peptide.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at room temperature.
-
-
Detection:
-
Add the Transcreener® ADP² Detection Mix (containing ADP antibody and tracer) to each well.
-
Incubate for 60-90 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
AlphaScreen®-based AMPK Assay Protocol
-
Reagent Preparation:
-
Prepare kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Prepare solutions of AMPK enzyme, biotinylated SAMS peptide, and ATP.
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-phospho-SAMS antibody-conjugated Acceptor beads.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase assay buffer, AMPK enzyme, and biotinylated SAMS peptide.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
-
Detection:
-
Add a mixture of the Donor and Acceptor beads to each well.
-
Incubate in the dark for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Visualizing Assay Workflows and Principles
To further clarify the methodologies, the following diagrams illustrate the workflows and signaling principles of the discussed assays.
Fig 1. this compound Fluorescence Polarization Assay Workflow.
Fig 2. Principle of the Radiometric Kinase Assay.
Fig 3. Principle of the Transcreener® ADP² Assay.
Fig 4. Principle of the AlphaScreen® Assay.
Conclusion
The selection of a kinase assay is a critical decision in the drug discovery and development process. The this compound fluorescence polarization assay offers a non-radioactive, homogeneous format suitable for high-throughput screening of AMPK modulators. However, for researchers requiring the highest sensitivity, radiometric assays remain a benchmark. For those seeking robust, high-throughput alternatives with excellent performance metrics, the Transcreener® ADP² and AlphaScreen® assays present compelling options. By understanding the principles, performance characteristics, and protocols of each assay, researchers can make an informed choice that best aligns with their experimental goals and available resources.
References
A Comparative Guide to Kinase Activity Assays: FAM-SAMS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme kinetics is paramount. This guide provides a detailed comparison of the fluorescent FAM-SAMS peptide assay for AMP-activated protein kinase (AMPK) with other established methods, supported by experimental data and protocols.
The selection of an appropriate kinase assay is a critical decision in drug discovery and basic research, influencing the quality and reliability of kinetic data. This guide delves into a comparative analysis of a popular fluorescence-based method using a 5-carboxyfluorescein (B1664652) (FAM) labeled SAMS peptide (this compound) against traditional radiolabeling techniques and other non-radioactive alternatives for determining key kinetic parameters of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the SAMS peptide and ATP as determined by different assay methodologies. A direct comparison of Km values obtained through an ELISA-based method and a traditional radioactive assay reveals a high degree of concordance, underscoring the validity of non-radioactive alternatives.
| Method | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| ELISA-based Assay | SAMS Peptide | 15.68 | Not Reported | [1] |
| ELISA-based Assay | ATP | 25.27 | Not Reported | [1] |
| Radioactive Assay ([γ-³²P]ATP) | SAMS Peptide | 26.67 | Not Reported | [1] |
| Radioactive Assay ([γ-³²P]ATP) | ATP | 26.04 | Not Reported | [1] |
| Radioactive Assay ([γ-³²P]ATP) | SAMS Peptide | Not Reported | 1.47 | [2] |
Deciphering the Pathways and Protocols
Understanding the underlying principles and experimental steps of each assay is crucial for selecting the most suitable method for a specific research question.
The AMPK Signaling Cascade
AMPK is a heterotrimeric enzyme that acts as a cellular energy sensor. Its activation, primarily through phosphorylation at Threonine 172 of the α-subunit by upstream kinases like LKB1 and CaMKKβ, triggers a cascade of downstream events aimed at restoring cellular energy balance. This involves the phosphorylation of a multitude of substrates, including the synthetic SAMS peptide, which mimics a natural substrate, Acetyl-CoA Carboxylase (ACC).
Experimental Workflows: A Comparative Look
The choice of assay methodology dictates the experimental workflow. Here, we visualize and compare the procedural steps for the this compound fluorescence assay and the traditional radiolabeled [γ-³²P]ATP assay.
This compound Fluorescence Assay Workflow
This method offers a continuous, real-time measurement of kinase activity without the need for radioactive materials. The phosphorylation of the this compound peptide by AMPK leads to a change in the fluorescence properties of the FAM fluorophore, which can be monitored over time.
Radiolabeled [γ-³²P]ATP Assay Workflow
Considered the "gold standard" for its direct measurement of phosphate (B84403) transfer, this discontinuous assay involves the use of radioisotopes. The amount of ³²P incorporated into the SAMS peptide is quantified to determine kinase activity.
References
Assessing the Specificity of FAM-SAMS for AMPK Over Other Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific kinase substrate is paramount for accurate and reliable activity assays. This guide provides a detailed comparison of the fluorescently-labeled peptide substrate, FAM-SAMS, a widely used tool for measuring AMP-activated protein kinase (AMPK) activity. We will objectively assess its specificity against other kinases, present supporting experimental data, and compare its performance with alternative substrates.
The this compound peptide is a synthetic substrate derived from the sequence surrounding Serine 79 on acetyl-CoA carboxylase (ACC), a well-established physiological target of AMPK. The sequence, 5-FAM-HMRSAMSGLHLVKRR, incorporates a 5-carboxyfluorescein (B1664652) (FAM) fluorescent tag for non-radioactive detection. A key design feature of the SAMS peptide is the substitution of a serine residue, a potential phosphorylation site for cAMP-dependent protein kinase (PKA), with an alanine. This modification was intentionally made to enhance its specificity for AMPK.
Quantitative Comparison of Kinase Substrate Specificity
A critical aspect of any kinase assay is the specificity of the substrate. Ideally, the substrate should be robustly phosphorylated by the kinase of interest while showing minimal or no phosphorylation by other kinases that may be present in a biological sample.
| Substrate | Target Kinase | Off-Target Kinase | Relative Activity/Specificity | Source |
| SAMS Peptide | AMPK | PKA (cAMP-dependent protein kinase) | The SAMS peptide was specifically designed to eliminate a PKA phosphorylation site. A foundational study reported a "lack of activation by cyclic-AMP-dependent protein kinase" using a specific and sensitive peptide assay with the SAMS peptide. | Davies et al., 1989 |
| AMARA Peptide | AMPK, SIK kinases | Other kinase families | The AMARA peptide is described as a substrate for all AMPK subfamily members and Salt-Inducible Kinases (SIKs). While widely used for AMPK assays, comprehensive quantitative data on its specificity against a broad panel of other kinase families is not readily available in the public domain. | Product Datasheets |
| This compound | AMPK | PKC, CaMKII, others | Direct, quantitative kinase profiling data for this compound against a broad panel of kinases, including Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), is not extensively published. The primary reported specificity is its engineered lack of phosphorylation by PKA. | Inferred from SAMS peptide data |
Note: While extensive quantitative data for this compound against a wide array of kinases is limited in publicly available literature, its design and the supporting evidence regarding PKA demonstrate a clear intent and rationale for its specificity towards AMPK. The AMARA peptide is a notable alternative, though it also has a defined specificity profile that includes SIK kinases.
Experimental Protocols
Accurate assessment of kinase activity is highly dependent on the experimental methodology. Below are representative protocols for performing a kinase activity assay using a fluorescent peptide substrate like this compound.
In Vitro Kinase Assay Using this compound (Fluorescence Polarization)
This protocol outlines a non-radioactive method to measure AMPK activity by detecting the change in fluorescence polarization of the this compound peptide upon phosphorylation.
Materials:
-
Purified, active AMPK
-
This compound peptide substrate
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP)
-
ATP solution
-
Kinase inhibitors (for control experiments)
-
384-well black, low-volume microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Dilute the this compound peptide and ATP in the kinase reaction buffer to the desired working concentrations. Prepare a serial dilution of the purified AMPK enzyme.
-
Set up the Reaction: In a 384-well microplate, add the following to each well:
-
5 µL of kinase reaction buffer (or inhibitor solution for control wells).
-
5 µL of this compound peptide solution.
-
5 µL of AMPK enzyme solution.
-
-
Initiate the Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume in each well will be 20 µL.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Stop the Reaction (Optional): The reaction can be stopped by adding a solution containing a high concentration of EDTA.
-
Measure Fluorescence Polarization: Read the plate on a microplate reader equipped for fluorescence polarization. The excitation wavelength for FAM is typically around 485 nm, and the emission is measured at around 535 nm.
-
Data Analysis: An increase in fluorescence polarization is indicative of the phosphorylation of the this compound peptide, as the larger, phosphorylated peptide tumbles more slowly in solution. Calculate the change in millipolarization units (mP) to determine kinase activity.
Visualizing the AMPK Signaling Pathway and Assay Workflow
To better understand the context of the this compound substrate and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
A Comparative Guide to AMPK Assays: A Literature Review of FAM-SAMS and Other Leading Technologies
For researchers, scientists, and drug development professionals navigating the landscape of AMP-activated protein kinase (AMPK) activity assays, selecting the optimal method is crucial for generating robust and reliable data. This guide provides a comprehensive comparison of the fluorescent FAM-SAMS assay with other prominent AMPK assay technologies, including radiometric assays, AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and the Caliper Mobility Shift Assay. This review synthesizes experimental data on performance, outlines detailed methodologies, and presents visual aids to clarify complex pathways and workflows.
Introduction to AMPK and Its Measurement
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. When activated by an increase in the cellular AMP:ATP ratio, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. This central role in metabolism has made AMPK a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.
A variety of in vitro kinase assays have been developed to identify and characterize AMPK activators and inhibitors. These assays differ in their underlying technology, leading to variations in sensitivity, throughput, cost, and susceptibility to interference. This guide focuses on the comparison of a fluorescence-based assay utilizing a 5-carboxyfluorescein (B1664652) (FAM)-labeled SAMS peptide (this compound) with four other widely used methods. The SAMS peptide is a synthetic substrate for AMPK, derived from the phosphorylation site on acetyl-CoA carboxylase.
Overview of Compared AMPK Assay Technologies
The five AMPK assay technologies reviewed in this guide are:
-
This compound (Fluorescence Polarization): This assay measures the change in fluorescence polarization (FP) of a FAM-labeled SAMS peptide. When the small, rapidly rotating this compound peptide is phosphorylated by AMPK, it can be bound by a larger antibody that recognizes the phosphorylated sequence. This binding results in a slower rotation of the fluorescently labeled complex and an increase in the FP signal.
-
Radiometric Assay ([γ-³²P]ATP Filter Binding): Considered a gold standard for kinase assays, this method measures the direct transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to the SAMS peptide substrate. The phosphorylated peptide is then captured on a phosphocellulose filter paper, and the incorporated radioactivity is quantified.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay utilizes donor and acceptor beads that are brought into proximity when an analyte is present. For AMPK assays, a biotinylated substrate peptide is captured by streptavidin-coated donor beads, and a phosphorylation-specific antibody is captured by protein A-coated acceptor beads. Upon phosphorylation of the substrate by AMPK, the antibody binds, bringing the beads together and generating a luminescent signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay, often commercialized as LanthaScreen®, measures the FRET between a terbium- or europium-labeled anti-phospho-SAMS antibody (donor) and a fluorescently labeled SAMS peptide (acceptor). When the antibody binds to the phosphorylated peptide, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable FRET signal.
-
Caliper Mobility Shift Assay: This microfluidics-based assay separates the phosphorylated and unphosphorylated fluorescently labeled SAMS peptide based on their different electrophoretic mobilities in a capillary chip. The amount of product (phosphorylated peptide) is quantified by detecting the fluorescence of each separated species.
Performance Comparison
The choice of an AMPK assay often depends on the specific experimental needs, such as throughput, sensitivity, and the type of compounds being screened. The following table summarizes key performance metrics for the compared assays based on available literature. It is important to note that direct head-to-head comparisons across all platforms with identical reagents and conditions are limited in the literature. Therefore, some of the presented data are representative values from different studies.
| Parameter | This compound (FP) | Radiometric ([γ-³²P]ATP) | AlphaScreen® | TR-FRET (LanthaScreen®) | Caliper Mobility Shift |
| Principle | Fluorescence Polarization | Radioactivity | Luminescence | Time-Resolved FRET | Electrophoretic Mobility Shift |
| Z'-Factor | ~0.85 (for a similar FP assay)[1] | Not typically reported | >0.7[2] | >0.6[3] | Not widely reported |
| Throughput | High (384- & 1536-well) | Low to Medium | High (384- & 1536-well) | High (384- & 1536-well) | Medium to High |
| Sensitivity | Moderate to High | Very High[4] | High[4] | High | High |
| IC₅₀ Compound C | ~235 nM | Not available | Not available | ~109 nM (Kᵢ) | Not available |
| IC₅₀ STO-609 | Not available | ~1.7 µM (cell-free) | Not available | ~10.7 µM (cellular) | Not available |
| Specific Activity | Not directly measured | ~980 nmol/min/mg | Can be calculated | Not directly measured | Can be calculated |
| Advantages | Homogeneous, non-radioactive, real-time possible | Gold standard, direct measurement, high sensitivity | High sensitivity, high throughput, homogeneous | Homogeneous, low background, stable signal | Direct detection of substrate and product, low false positives |
| Disadvantages | Potential for interference from fluorescent compounds | Radioactive waste, lower throughput, multiple wash steps | Potential for light scattering/quenching interference | Requires specialized plate reader, potential for compound interference | Requires specialized instrumentation, lower throughput than plate-based assays |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reproducible results. Below are representative protocols for each of the compared AMPK assays.
This compound Fluorescence Polarization Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of this compound peptide in kinase buffer.
-
Prepare a 4X solution of ATP in kinase buffer.
-
Prepare a 2X solution of recombinant AMPK enzyme in kinase buffer.
-
Prepare a series of 4X dilutions of test compounds in DMSO, followed by a further dilution into kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound dilution to the wells of a low-volume 384-well black plate.
-
Add 10 µL of the 2X AMPK enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a 4X pre-mixed solution of this compound peptide and ATP.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Add a "stop and detect" solution containing a phospho-SAMS specific antibody.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (e.g., excitation 485 nm, emission 535 nm).
-
Radiometric [γ-³²P]ATP Filter Binding Assay Protocol
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of SAMS peptide.
-
Prepare a stock solution of unlabeled ATP.
-
Prepare a working solution of [γ-³²P]ATP.
-
Prepare a solution of recombinant AMPK enzyme.
-
Prepare test compounds at various concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the kinase reaction buffer, SAMS peptide, AMPK enzyme, and test compound.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper square.
-
Wash the filter paper squares multiple times with phosphoric acid (e.g., 0.5-1%) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the filter papers to dry.
-
-
Data Acquisition:
-
Place the dried filter papers in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
AlphaScreen® Assay Protocol
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Prepare a solution of biotinylated SAMS peptide and ATP in kinase buffer.
-
Prepare a solution of recombinant AMPK enzyme in kinase buffer.
-
Prepare a "stop and detect" solution containing AlphaScreen® Protein A Acceptor beads coated with an anti-phospho-SAMS antibody and Streptavidin Donor beads in an appropriate buffer.
-
Prepare serial dilutions of test compounds.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a 384-well ProxiPlate.
-
Add the AMPK enzyme solution to the wells.
-
Initiate the reaction by adding the biotinylated SAMS peptide/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the "stop and detect" solution to terminate the kinase reaction and initiate the proximity assay.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
TR-FRET (LanthaScreen®) Assay Protocol
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of a fluorescently labeled SAMS peptide (tracer) in kinase buffer.
-
Prepare a 2X solution of recombinant AMPK enzyme and a terbium-labeled anti-phospho-SAMS antibody in kinase buffer.
-
Prepare a 4X serial dilution of test compounds.
-
-
Assay Procedure:
-
Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor) after a time delay.
-
Caliper Mobility Shift Assay Protocol (using LabChip® EZ Reader)
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.015% Brij-35).
-
Prepare a solution of fluorescently labeled SAMS peptide and ATP in the reaction buffer.
-
Prepare a solution of recombinant AMPK enzyme in the reaction buffer.
-
Prepare a termination buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 20 mM EDTA).
-
Prepare serial dilutions of test compounds.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, combine the kinase reaction buffer, fluorescently labeled SAMS peptide, ATP, and test compound.
-
Initiate the reaction by adding the AMPK enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).
-
Terminate the reaction by adding the termination buffer.
-
-
Data Acquisition:
-
Place the assay plate into the LabChip® EZ Reader instrument.
-
The instrument's sipper aspirates a small volume from each well into the microfluidic chip.
-
An electric field is applied, separating the phosphorylated (product) and unphosphorylated (substrate) peptides.
-
Fluorescence of both substrate and product peaks is detected, and the percent conversion is calculated.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the AMPK signaling pathway and the general workflow of these kinase assays can aid in understanding the context and execution of these experiments.
Caption: A simplified diagram of the AMPK signaling pathway.
Caption: A general experimental workflow for an in vitro AMPK kinase assay.
Conclusion
The selection of an appropriate AMPK assay is a critical decision in the drug discovery and metabolic research workflow. The this compound fluorescence polarization assay offers a balanced approach with good sensitivity, high throughput, and a homogeneous format, making it well-suited for screening campaigns. However, for ultimate sensitivity and direct measurement of enzymatic activity, the radiometric assay remains the gold standard, albeit with significant drawbacks in terms of safety and throughput. AlphaScreen and TR-FRET assays provide highly sensitive and high-throughput alternatives that are amenable to automation. The Caliper Mobility Shift Assay offers the unique advantage of directly separating and quantifying substrate and product, which can be valuable for detailed kinetic studies and reducing false positives.
Ultimately, the choice of assay will depend on the specific research question, available instrumentation, and the scale of the experiments to be performed. For high-throughput screening, this compound, AlphaScreen, and TR-FRET are excellent choices. For detailed mechanistic studies and validation of hits from primary screens, the radiometric and Caliper mobility shift assays provide robust and reliable data. By understanding the principles, performance characteristics, and protocols of each of these assays, researchers can make an informed decision to best suit their scientific goals.
References
- 1. AMPK inhibitor Compound C stimulates ceramide production and promotes Bax redistribution and apoptosis in MCF7 breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FAM-SAMS: A Guide for Laboratory Professionals
This document provides essential safety and logistical procedures for the proper disposal of FAM-SAMS, a 5-FAM labeled peptide used as a substrate for AMP-activated protein kinase (AMPK). Adherence to these guidelines is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within research and drug development settings.
Immediate Safety and Handling Precautions
This compound should be handled as a hazardous chemical. The following personal protective equipment (PPE) is mandatory when managing this compound waste:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound waste, particularly where aerosols or dust may be generated, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
This compound waste is categorized as hazardous chemical waste due to the properties of the 5-carboxyfluorescein (B1664652) (5-FAM) component. It is imperative to segregate this waste stream from other laboratory waste.
Do NOT dispose of this compound or its contaminated materials:
-
Down the sanitary sewer.
-
In regular solid waste trash.
-
With biohazardous or radioactive waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound solutions.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
Step-by-Step Disposal Protocol
The following procedure outlines the required steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
For liquid waste, do not fill the container beyond 80% capacity to prevent spills and allow for expansion.
-
For solid waste, such as contaminated pipette tips and vials, collect them in a clearly marked, sealable bag or container.
Step 2: Container Labeling
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound (5-FAM labeled SAMS peptide)."
-
Indicate the primary hazards associated with the waste.
-
Ensure the date of waste accumulation is recorded on the label.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
Adhere to institutional limits for the storage time of hazardous waste, which is often limited to 90 days before off-site disposal[1].
Step 4: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.
-
Do not attempt to transport hazardous waste off-site yourself.
Spill Management
In the event of a this compound spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wipe it down.
-
Dispose of all cleanup materials as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not established, the following table summarizes key operational parameters for its waste management.
| Parameter | Guideline | Citation |
| Waste Container Filling | Do not fill liquid waste containers beyond 80% capacity to prevent spills. | [1] |
| Waste Storage Time | Adhere to institutional limits, often not exceeding 90 days, before off-site disposal. | [1] |
| PPE for Disposal | Wear chemical-resistant gloves, a lab coat, and safety goggles when handling and sealing waste containers. | [1] |
| Spill Residue | Ensure the exterior of the waste container is free of any chemical residue. | |
| Labeling | All containers must be clearly labeled with the contents and associated hazards as per institutional and regulatory requirements. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
